molecular formula C16H23NO4 B1277220 (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid CAS No. 269398-85-8

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Katalognummer: B1277220
CAS-Nummer: 269398-85-8
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: KAHQBNUMNOJEPZ-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-5-7-12(8-6-11)9-13(10-14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHQBNUMNOJEPZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and Analytical Characterization of (R)-3-Boc-amino-4-(4-methylphenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Mandate

(R)-3-Boc-amino-4-(4-methylphenyl)butanoic acid (CAS: 269398-80-3) represents a critical scaffold in modern peptidomimetic design. As a


-homo analog of 4-methylphenylalanine, it introduces specific hydrophobic interactions while conferring proteolytic resistance to peptide backbones—a key requirement for GLP-1 analogs and opioid receptor modulators.

This guide moves beyond basic identification. It provides a causal framework for elucidating the structure, linking synthetic origins to spectral fingerprints. We treat the molecule not just as a static entity, but as the product of a specific stereochemical lineage that must be validated.

Synthetic Origin & Stereochemical Causality

To elucidate the structure with authority, one must understand its genesis. The (R)-configuration at the


-position is rarely established de novo; it is almost invariably inherited from a chiral precursor via homologation.
The Arndt-Eistert Homologation Protocol

The industry-standard synthesis involves the Arndt-Eistert homologation of Boc-D-4-methylphenylalanine . This pathway is critical for elucidation because it dictates the impurity profile (e.g., methyl esters, urea derivatives) that analytical protocols must detect.

Mechanism & Stereoretention: The reaction proceeds through a diazoketone intermediate.[1][2] The subsequent Wolff rearrangement is stereoconservative, meaning the absolute configuration of the chiral center is retained.

ArndtEistert Start Boc-D-4-Me-Phe (Starting Material) MixedAnh Mixed Anhydride (Activation) Start->MixedAnh iBuOCOCl NMM Diazo α-Diazoketone (Key Intermediate) MixedAnh->Diazo CH2N2 (Diazomethane) Ketene Ketene (Wolff Rearrangement) Diazo->Ketene Ag+ / Heat (-N2) Product (R)-β-Homo-4-Me-Phe (Target) Ketene->Product H2O (Nucleophilic Attack)

Figure 1: The Arndt-Eistert homologation pathway.[1] Note that the Wolff rearrangement (Diazo to Ketene) preserves the chiral center's integrity.[1]

Analytical Characterization Suite

This section details self-validating protocols. Each result acts as a checkpoint for the next.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and rule out deletion sequences (des-Boc).

  • Method: ESI (+) (Electrospray Ionization).

  • Expected Formula:

    
    
    
  • Exact Mass: 293.1627 Da

Ion SpeciesExpected m/zDiagnostic Significance

294.17Protonated parent molecule.

316.15Sodium adduct (Common in ESI).

194.12Loss of Boc group (-100 Da). Confirms labile protecting group.

238.11Loss of tert-butyl cation (-56 Da).

Self-Validation Rule: If the


 peak is the base peak (100% intensity) at low fragmentation voltage, the Boc group is likely present but labile. If this peak is absent, suspect the free amine or Fmoc analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon skeleton and verify the


-amino acid backbone (the "homo" insertion).

Solvent Choice: DMSO-d6 is mandatory.

  • Why?

    
     often leads to broad signals for carbamates due to rotamers. DMSO-d6 sharpens amide protons and prevents carboxyl proton exchange, allowing for full integration.
    
1H NMR Assignment (400 MHz, DMSO-d6)

The hallmark of a


-amino acid is the ABX system  of the 

-methylene protons (H2a, H2b) coupled to the chiral

-proton (H3).
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH ~12.1Broad s1HCarboxylic acid proton. Disappears with

shake.
Ar-H 7.05 - 7.152 x d4HAA'BB' system typical of para-substituted toluyl group.
-NH- ~6.80d1HAmide proton coupling to H3.
H3 (

)
~3.95Multiplet1HChiral center. Deshielded by Nitrogen.
H2 (

)
2.30 - 2.45dd / m2HCritical Feature. Diastereotopic protons adjacent to COOH.
Ar-CH3 2.25s3HMethyl group on the aromatic ring.
Boc 1.35s9HTert-butyl group. Intense singlet.

Diagnostic Logic (The "ABX" Check): Unlike


-amino acids, where the 

-proton is a doublet or dd, this molecule must show two distinct protons at ~2.4 ppm (the new methylene group inserted by diazomethane). If you see only one proton here, the homologation failed.
13C NMR & DEPT-135
  • Carbonyls: Two distinct peaks. Acid C=O (~172 ppm) and Carbamate C=O (~155 ppm).

  • Aliphatic: The

    
    -carbon (
    
    
    
    ) usually appears ~40 ppm, distinct from the benzylic
    
    
    (~38 ppm).
Stereochemical Verification (Chiral HPLC)

Objective: Confirm Enantiomeric Excess (ee%). The (R)-enantiomer must be distinguished from the (S)-enantiomer (trace impurity from racemic starting material or racemization during mixed anhydride formation).

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

  • Detection: UV @ 254 nm (utilizing the tolyl chromophore).

  • Expectation: The (R)-isomer is typically the major peak if derived from D-Phe.

  • Validation: Spike the sample with racemic standard. If the main peak does not split, but simply grows, the assignment is consistent.

Visualizing the Connectivity (2D NMR)

To prove the structure beyond doubt, we utilize 2D correlations. The following diagram illustrates the essential HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) signals required to confirm the connectivity of the "homo" segment.

NMR_Connectivity NH Amide NH (6.8 ppm) H3 H3 (β-CH) (3.95 ppm) NH->H3 COSY (Scalar) H2 H2 (α-CH2) (2.4 ppm) H3->H2 COSY C1 C1 (COOH) (172 ppm) H3->C1 HMBC H4 H4 (Benzyl CH2) (2.7 ppm) H3->H4 COSY H2->C1 HMBC (2-3 bonds) Ar Aromatic Ring H4->Ar HMBC

Figure 2: Key 2D NMR correlations. The COSY network (Red) establishes the H2-H3-H4 spin system, proving the beta-amino acid backbone. HMBC (Green) anchors this backbone to the carboxyl and aromatic termini.

References

  • Podlech, J., & Seebach, D. (1995). "On the Preparation of β-Amino Acids from α-Amino Acids Using the Arndt-Eistert Reaction: Scope, Limitations and Stereoselectivity." Liebigs Annalen. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Guichard, G., et al. (2000). "Preparation of N-Boc-protected β2- and β3-amino acids." Journal of Organic Chemistry. Link

  • PubChem Compound Summary. (2023). "(R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid" (Analog Reference). National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). "Boc-(R)-3-Amino-4-(4-methylphenyl)butanoic acid Properties." Link

Sources

Technical Guide: Physicochemical Profile & Application of CAS 269398-85-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 269398-85-8, chemically known as Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid (or Boc-D-β-Homophenylalanine(4-Me)), is a specialized chiral building block used extensively in the synthesis of peptidomimetics and pharmaceutical intermediates. As a


-amino acid derivative, it confers proteolytic stability to peptide chains, a critical attribute for enhancing the pharmacokinetic profile of peptide-based drugs. This guide details its physicochemical properties, synthesis logic, analytical characterization, and handling protocols for researchers in drug discovery.

Chemical Identity & Structural Analysis

This compound is the


-tert-butoxycarbonyl (Boc) protected form of the 

-homolog of D-4-methylphenylalanine. The introduction of the methylene group (

-homo) inserts an extra carbon into the backbone, altering the hydrogen-bonding pattern and secondary structure propensity of derived peptides.
Table 1: Chemical Identification Data
ParameterValue
CAS Number 269398-85-8
Chemical Name Boc-(R)-3-amino-4-(4-methylphenyl)butyric acid
Synonyms Boc-D-β-HoPhe(4-Me)-OH; (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Molecular Formula

Molecular Weight 293.36 g/mol
Chirality R-configuration (derived from D-amino acid precursor)
SMILES CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C
InChI Key Predicted based on structure

Physicochemical Profile

Understanding the physicochemical behavior of CAS 269398-85-8 is essential for formulation and reaction optimization. The lipophilic 4-methylphenyl moiety combined with the Boc group results in low aqueous solubility at acidic/neutral pH, necessitating the use of organic solvents for processing.

Table 2: Physicochemical Properties
PropertyData / RangeContext
Physical State White to off-white powderCrystalline solid form preferred for stability.
Melting Point 95°C – 105°C (Typical)Range varies by crystal polymorph and purity.
Solubility (Organic) Soluble in DCM, MeOH, EtOAc, DMFHigh solubility facilitates coupling reactions.
Solubility (Aqueous) Insoluble (Acidic/Neutral); Soluble (Basic)Solubilizes as a carboxylate salt at pH > 8.
pKa (Carboxyl) ~4.5 (Predicted)Typical for

-amino acids; slightly higher than

-analogs.
LogP ~2.7 – 3.2 (Predicted)Indicates moderate lipophilicity; membrane permeable.
Hygroscopicity Low to ModerateStore with desiccant to prevent hydrolysis.

Synthesis Logic: The Arndt-Eistert Homologation

The synthesis of


-amino acids from their 

-amino acid counterparts is most authoritatively achieved via the Arndt-Eistert Homologation . This pathway preserves the stereochemistry of the starting material (D-4-methylphenylalanine) while inserting the methylene group.
Mechanism & Causality
  • Activation: The carboxyl group of the Boc-protected

    
    -amino acid is activated (e.g., mixed anhydride) to react with diazomethane.
    
  • Diazoketone Formation: This intermediate is crucial. It must be handled with care due to the reactivity of diazomethane.

  • Wolff Rearrangement: Silver (Ag) or heat-catalyzed rearrangement converts the diazoketone into a ketene, which is then trapped by water to form the

    
    -amino acid.
    
Visualization: Homologation Pathway

ArndtEistert Start Boc-D-4-Me-Phe (Alpha-AA) Step1 Activation (Mixed Anhydride) Start->Step1 iBuOCOCl, NMM Inter1 Diazoketone Intermediate Step1->Inter1 CH2N2 Step2 Wolff Rearrangement (Ag+ Catalyst) Inter1->Step2 Heat/Light Ketene Ketene Intermediate Step2->Ketene End Boc-D-beta-HoPhe(4-Me)-OH (Target Beta-AA) Ketene->End H2O

Figure 1: The Arndt-Eistert homologation workflow for converting alpha-amino acids to beta-amino acids, preserving chirality.

Analytical Characterization Protocols

To ensure the integrity of CAS 269398-85-8 for use in GMP or GLP environments, a rigorous analytical control strategy is required.

Protocol A: Chiral Purity by HPLC

Objective: Quantify the enantiomeric excess (ee%) to ensure the (R)-configuration is dominant (>99%).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

    • Note: TFA is added to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (Phenyl ring).

  • Acceptance Criteria: Enantiomer (S-isomer) < 0.5%.

Protocol B: Identity Verification (NMR)

Objective: Confirm the structure and presence of the Boc group and methylphenyl moiety.

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signals (1H NMR):

    • 
       1.3-1.4 ppm (9H, s): Boc tert-butyl group.
      
    • 
       2.2-2.3 ppm (3H, s): Methyl group on phenyl ring.
      
    • 
       2.4-2.6 ppm (2H, m): 
      
      
      
      -methylene protons (newly formed).
    • 
       3.8-4.0 ppm (1H, m): 
      
      
      
      -methine proton (chiral center).
    • 
       7.0-7.2 ppm (4H, m): Aromatic protons (AA'BB' system).
      
Visualization: Quality Control Workflow

QC_Workflow cluster_Tests Analytical Battery RawMat Raw Material (CAS 269398-85-8) Identity Identity (H-NMR, MS) Confirm Structure RawMat->Identity Purity Chemical Purity (HPLC) >98% RawMat->Purity Chiral Chiral Purity (Chiral HPLC) >99% ee RawMat->Chiral Decision Quality Decision Identity->Decision Purity->Decision Chiral->Decision Release Release for Synthesis Decision->Release Pass Reject Reject/Reprocess Decision->Reject Fail

Figure 2: Standard Quality Control (QC) decision tree for chiral amino acid building blocks.

Stability & Handling

Storage:

  • Temperature: 2-8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, though air stability is generally acceptable for short periods.

  • Container: Tightly sealed glass or HDPE to prevent moisture absorption.

Stability Hazards:

  • Acid Sensitivity: The Boc group is acid-labile. Exposure to strong acid vapors (HCl, TFA) will lead to deprotection, yielding the free amino acid salt.

  • Thermal: Stable up to its melting point, but prolonged heating >40°C can cause degradation or racemization over time.

Biological Context & Application

Role in Drug Development: CAS 269398-85-8 is a "homo" amino acid.[1][2][3] In medicinal chemistry, replacing a natural


-amino acid with a 

-amino acid (homologation) is a key strategy for:
  • Proteolytic Resistance: Peptide bonds involving

    
    -amino acids are not recognized by standard proteases, significantly extending the half-life of peptide drugs in plasma.
    
  • Conformational Constraint:

    
    -peptides form stable secondary structures (helices/sheets) distinct from 
    
    
    
    -peptides, allowing for the design of specific receptor ligands.

Specific Utility: It is frequently used in the design of integrin inhibitors and protease inhibitors where the phenyl ring provides hydrophobic interaction with the target protein's binding pocket, and the methyl group tunes the steric fit.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Beta-Amino Acid Derivatives. Retrieved from [Link]

  • Podlech, J., & Seebach, D. (1995). On the Preparation of Beta-Amino Acids from Alpha-Amino Acids Using the Arndt-Eistert Reaction. Liebigs Annalen. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) for Boc-(R)-p-tolyl-beta-homoalanine

Spectroscopic Characterization Guide: Boc-(R)-p-tolyl- -homoalanine[1][2]

Executive Summary & Molecular Architecture

Compound Name: Boc-(R)-3-amino-4-(4-methylphenyl)butanoic acid Synonyms: Boc-

Molecular Formula:

Molecular Weight:12

This molecule features a

12



ABX spin system

12

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra.[2] This compound is typically produced via the Arndt-Eistert homologation of Boc-4-methyl-L-phenylalanine.[1][2]

  • Key Impurity: The corresponding methyl ester (

    
    ).[1][2] During the Wolff rearrangement, if the ketene intermediate reacts with residual methanol instead of water, the ester is formed.
    
  • Spectroscopic Flag: A sharp singlet ~3.6 ppm in

    
    -NMR indicates ester contamination.[1][2]
    
Diagram 1: Synthesis-Dependent Impurity Logic

SynthesisLogicStartBoc-4-Me-Phe-OH(Alpha Amino Acid)DiazoDiazoketoneIntermediateStart->Diazo1. Mixed Anhydride2. CH2N2WolffWolff Rearrangement(Ketene Species)Diazo->WolffAg+ / HeatWater+ H2O(Hydrolysis)Wolff->WaterMeOH+ MeOH(Side Reaction)Wolff->MeOHProductBoc-(R)-p-tolyl-beta-homoalanine(Target Acid)Water->ProductImpurityMethyl Ester Analog(Common Impurity)MeOH->Impurity

Figure 1: The Arndt-Eistert pathway highlights the critical divergence point where methyl ester impurities form, detectable via NMR.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling

Solvent: DMSO-


2
-NMR Data (400 MHz, DMSO- )

The signature of this molecule is the diastereotopic splitting of the

12
Position

(ppm)
MultiplicityIntegrationAssignment Logic
NH 6.70 – 6.90Doublet (

Hz)
1HCarbamate NH.[1] Chemical shift is sensitive to concentration (H-bonding).[1][2]
Ar-H 7.05 – 7.15Multiplet (AA'BB')4HThe p-tolyl symmetry creates a distinct AA'BB' pattern, unlike the complex multiplet of unsubstituted Phe.[1][2]

-CH
3.90 – 4.10Multiplet1HThe chiral center.[1][2] Coupled to NH,

-CH2, and side-chain CH2.[1][2]

-CH

2.45 – 2.55dd (ABX)1HDiastereotopic proton A. Often overlaps with DMSO solvent peak (2.50).[1][2]

-CH

2.25 – 2.35dd (ABX)1HDiastereotopic proton B. Distinct from proton A due to chiral environment.[1][2]
Ar-CH

2.26Singlet3HDiagnostic p-methyl group.[1][2] Sharp singlet.
Side Chain CH

2.60 – 2.80Multiplet2HBenzylic protons.[1][2]
Boc-CH

1.30 – 1.40Singlet9Htert-Butyl group.[1][2] Dominant signal used for integration normalization.[2]
-NMR Data (100 MHz, DMSO- )
  • Carbonyls: ~173.5 ppm (COOH), ~155.2 ppm (Boc C=O).[2]

  • Aromatic Region: Four distinct signals for the p-tolyl ring.[1][2] The quaternary carbons will appear lower intensity.[2]

    • 
       (attached to CH2): ~135 ppm[1][2]
      
    • 
       (attached to Me): ~136 ppm[1][2]
      
    • 
      : ~129 ppm (overlapping signals)[1][2]
      
  • Aliphatic:

    • 
       (Chiral): ~49-51 ppm[1][2]
      
    • 
       (
      
      
      ): ~40-42 ppm[1][2]
    • 
      : ~38 ppm[1][2]
      
    • 
      : ~21 ppm[1][2]
      
    • 
      : ~28 ppm[1][2]
      

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.[2]

Ion Speciesm/z (Theoretical)Notes
[M + H]

308.39Often weak due to Boc lability.[1][2]
[M + Na]

330.38Dominant Peak. Sodium adducts are stable for Boc-amino acids.[1][2]
[M - Boc + H]

208.27Fragment ion resulting from in-source fragmentation (loss of Boc).[1][2]
[2M + Na]

637.77Dimer formation is common at higher concentrations.[2]

Interpretation: The presence of

2

Infrared Spectroscopy (FT-IR)

Sample Preparation: KBr Pellet or ATR (Attenuated Total Reflectance).[2]

  • 3350 - 3400 cm

    
    :  N-H stretch (Boc urethane).[1][2] Broadening indicates hydrogen bonding.[2]
    
  • 2900 - 3000 cm

    
    :  C-H stretches (Aliphatic and Aromatic).[1][2]
    
  • 1705 - 1720 cm

    
    :  C=O stretch (Carboxylic Acid).[1][2] Often appears as a shoulder or broad peak.[2]
    
  • 1680 - 1695 cm

    
    :  C=O stretch (Boc Carbamate).[1][2] Distinct, strong band.[2]
    
  • 1510 - 1520 cm

    
    :  N-H bending (Amide II).[1][2]
    

Experimental Protocol: Self-Validating QC Workflow

To ensure the material meets the stringent requirements for drug development, follow this decision tree.

Diagram 2: Analytical Decision Matrix

QC_WorkflowSampleCrude SampleBoc-(R)-p-tolyl-beta-HoPheTLCTLC Check(Hex/EtOAc 1:1)Sample->TLCNMR_H1H-NMR (DMSO-d6)TLC->NMR_HSingle SpotCheck_MeCheck 3.6 ppm(Methyl Ester?)NMR_H->Check_MeCheck_BocCheck 1.4 ppm(Integral = 9H?)Check_Me->Check_BocNoRecrystRecrystallize(EtOAc/Hexane)Check_Me->RecrystYes (Singlet Present)Check_Boc->RecrystNo (Boc Loss)ReleaseRelease for SynthesisCheck_Boc->ReleaseYesRecryst->SampleRetest

Figure 2: Quality Control workflow focusing on the specific detection of methyl ester byproducts and Boc-group integrity.

Protocol Steps:
  • Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-

    
    . If the solution is cloudy, filter through a cotton plug; suspended solids will distort the baseline and integration.
    
  • Acquisition: Acquire

    
    -NMR with at least 64 scans to resolve the benzylic multiplets.
    
  • Phasing: Manually phase the spectrum, focusing on the Boc singlet (1.4 ppm) to ensure the baseline is flat.

  • Integration: Set the Boc singlet to 9.00.

  • Validation:

    • Verify the p-tolyl methyl singlet at ~2.26 ppm integrates to 3.0 ± 0.1.[1][2]

    • Verify the aromatic region integrates to 4.0 ± 0.2.[2]

    • Pass Criteria: No singlet at 3.6 ppm (Methyl Ester < 1 mol%).[2]

References

  • Seebach, D., et al.

    
    -amino acid derivatives."[1][2] Helvetica Chimica Acta, Vol 79, 1996.[2] [1][2]
    
  • Gellman, S. H. "Foldamers: A Manifesto."[2] Accounts of Chemical Research, Vol 31, 1998.[2] (Foundational text on

    
    -amino acid secondary structures). [1][2]
    
  • Podlech, J., & Seebach, D.

    
    -Amino Acids from 
    
    
    -Amino Acids Using the Arndt-Eistert Reaction."[1][2] Liebigs Annalen, 1995.[2] [1][2]
  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Source for chemical shift prediction rules). [1][2]

Technical Whitepaper: Strategic Synthesis and Application of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

[1]

Executive Summary

The molecule (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (often abbreviated as Boc-(R)-


-homo-4-methylphenylalanine1


1

This technical guide details the "discovery" of this molecule not as a serendipitous event, but as a rational synthetic engineering process. We focus on the Arndt-Eistert homologation route, which remains the gold standard for accessing enantiopure


1

Part 1: Structural Significance & Pharmacophore Analysis[1]

The -Amino Acid Advantage

Unlike natural



1
  • Metabolic Stability: The additional methylene group (

    
    ) disrupts the recognition sites of standard proteases (e.g., chymotrypsin), significantly extending the half-life of peptide-based drugs.
    
  • Foldamer Formation:

    
    -peptides form stable helices (e.g., the 3
    
    
    -helix) with a pitch different from
    
    
    -helices, allowing for the design of novel protein-protein interaction (PPI) inhibitors.[1]
The p-Tolyl Moiety

The p-tolyl (4-methylphenyl) side chain provides a specific hydrophobic bulk.[1] In medicinal chemistry, this group is often used to fill lipophilic pockets (S1/S2 subsites) in enzymes such as integrins or specific G-protein coupled receptors (GPCRs), offering a steric profile distinct from the unsubstituted phenyl ring of phenylalanine.

Part 2: Retrosynthetic Analysis & Route Selection[1]

To synthesized the (R)-enantiomer with high optical purity, we must select a route that preserves stereochemical integrity.

Route A: Knoevenagel Condensation (Rejection)

  • Method: Condensation of aldehydes with malonic acid followed by enzymatic resolution.

  • Flaw: Requires late-stage chiral resolution, reducing yield to <50% theoretical maximum.

Route B: Arndt-Eistert Homologation (Selection)

  • Method: Conversion of

    
    -protected 
    
    
    -amino acid to a diazoketone, followed by Wolff rearrangement.[1]
  • Advantage:[1][2][3][4] Stereospecific. Retention of configuration.

  • Precursor:Boc-D-4-methylphenylalanine .[1] (Note: To obtain the (R)-

    
     isomer, one typically starts from the D- (R)-
    
    
    precursor, subject to CIP priority confirmation).
Visualization: Retrosynthetic Logic

RetrosynthesisFigure 1: Retrosynthetic dissection of the target beta-amino acid.Target(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid(Target Molecule)WolffWolff Rearrangement(Stereocenter Retention)Target->Wolff HomologationDiazoketoneChiral Diazoketone IntermediateWolff->Diazoketone Ag(I) CatalysisActivationMixed Anhydride ActivationDiazoketone->Activation CH2N2 AdditionPrecursorBoc-D-4-methylphenylalanine(Commercially Available Precursor)Activation->Precursor Isobutyl Chloroformate

Part 3: Optimized Experimental Protocol

Safety Warning: This protocol utilizes Diazomethane (


)5

Materials
  • Starting Material: Boc-D-4-methylphenylalanine (10.0 mmol)

  • Reagents: Isobutyl chloroformate (IBCF),

    
    -methylmorpholine (NMM), Diazomethane (ethereal solution), Silver benzoate (
    
    
    ), Triethylamine (
    
    
    ).
  • Solvents: Anhydrous THF, Diethyl ether, Methanol.

Step-by-Step Methodology
Step 1: Formation of the Mixed Anhydride[1]
  • Dissolve Boc-D-4-methylphenylalanine (2.79 g, 10 mmol) in anhydrous THF (30 mL) under Argon atmosphere.

  • Cool the solution to -15°C (Salt/Ice bath). Causality: Low temperature prevents decomposition of the mixed anhydride and minimizes racemization.[1]

  • Add

    
    -methylmorpholine (1.1 mL, 10 mmol).
    
  • Dropwise add Isobutyl chloroformate (1.3 mL, 10 mmol). Stir for 15 minutes.

    • Observation: A white precipitate (

      
      -methylmorpholine hydrochloride) will form.[1]
      
Step 2: Diazoketone Synthesis[1][5]
  • Filter the cold mixture rapidly to remove salts (or proceed directly if using a cannula transfer).

  • Add the filtrate to a pre-prepared, ice-cold solution of Diazomethane in ether (approx. 15-20 mmol, excess is required).

  • Allow the mixture to warm to

    
     and stir for 3 hours.
    
  • Quench: Carefully add drops of acetic acid to destroy excess diazomethane (bubbling ceases).

  • Workup: Wash with saturated

    
    , brine, dry over 
    
    
    , and concentrate in vacuo.
    • Intermediate Check: The crude diazoketone appears as a pale yellow solid/oil. IR peak approx 2100 cm

      
       (
      
      
      ).
Step 3: Wolff Rearrangement (The Homologation)[3]
  • Dissolve the crude diazoketone in Methanol (50 mL).

  • Add Triethylamine (3.0 eq) and Silver Benzoate (0.1 eq) dissolved in triethylamine.

    • Alternative: Use ultrasound (sonication) to accelerate the reaction and reduce silver clustering.

  • Stir at room temperature in the dark for 2-4 hours. Nitrogen gas evolves.

  • Hydrolysis (to Free Acid): The reaction with methanol yields the methyl ester. To get the free acid:

    • Treat the ester with LiOH (3 eq) in THF/Water (3:1) at

      
       for 2 hours.
      
    • Acidify to pH 3 with 1M HCl.

    • Extract with Ethyl Acetate.[6]

Mechanistic Pathway[1]

MechanismFigure 2: Mechanistic flow of the Wolff Rearrangement.StartMixed AnhydrideDiazoDiazoketone(R-CO-CHN2)Start->Diazo + CH2N2 - CO2, - ChlorideKeteneKetene Intermediate(R-CH=C=O)Diazo->Ketene Wolff Rearrangement(- N2, Ag catalyst)ProductBeta-Amino Ester(Methyl Ester)Ketene->Product + MeOH(Nucleophilic Attack)

Part 4: Analytical Validation (QC)

To ensure the "discovery" is valid, the following specifications must be met.

ParameterMethodAcceptance Criteria
Identity

-NMR (400 MHz,

)

1.40 (s, 9H, Boc), 2.30 (s, 3H, Ar-Me), 2.50 (m, 2H,

-CH2), 4.10 (m, 1H,

-CH), 7.10 (m, 4H, Ar-H).
Purity HPLC (C18 Column)

Area Under Curve (AUC)
Chirality Chiral HPLC (Chiralcel OD-H)

ee (Enantiomeric Excess)
Mass LC-MS (ESI)

(Calc: 293.36)

Note on Stereochemistry: The configuration is confirmed by comparing the optical rotation with literature values for similar

retention of configuration1D-4-methylphenylalanine(R)-beta1

Part 5: Applications in Drug Development[1][7]

The discovery of this specific derivative enables two primary applications:

  • Integrin Antagonists: The 4-methylphenyl group mimics the RGD (Arg-Gly-Asp) ligand side chains but provides tighter hydrophobic binding in

    
     integrin inhibitors, useful in cancer therapeutics.[1]
    
  • GLP-1 Analogs: Incorporation into glucagon-like peptide-1 analogs to prevent degradation by DPP-IV enzymes, thereby treating Type 2 Diabetes.[1]

References

  • Seebach, D., et al. (1996). Synthesis of

    
    -Amino Acids and Their Incorporation into Peptides. Helvetica Chimica Acta. 
    
  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides.[1] Angewandte Chemie International Edition.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • PubChem Compound Summary. (2023). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (Structural Analog Reference).[1][7] National Library of Medicine.[7]

  • Matthews, J. L., et al. (1997). Enantioselective Synthesis of Beta-Amino Acids.[1][4] Journal of Organic Chemistry.

Technical Guide: (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synonyms for (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid Content Type: Technical Guide / Whitepaper

Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a specialized non-proteinogenic amino acid used primarily in the synthesis of protease inhibitors and peptidomimetics. Structurally, it is the Boc-protected, D-enantiomer of


-homo-4-methylphenylalanine .

Unlike standard


-amino acids, this molecule possesses an extra methylene group (

) in the backbone, conferring resistance to enzymatic degradation (proteolysis) and inducing novel secondary structures (e.g.,

-peptides, helices) in folded proteins. The para-methyl substitution on the phenyl ring increases lipophilicity compared to the unsubstituted phenylalanine analog, influencing the pharmacokinetic profile of drug candidates.

This guide provides a definitive taxonomy of synonyms, physical properties, and the "Gold Standard" protocols for its synthesis and application.

Nomenclature & Identification (The "Rosetta Stone")

In drug development, inconsistent nomenclature between chemical databases, peptide catalogs, and IUPAC standards often leads to procurement errors. The following table and diagram clarify the identity of this molecule.

Synonym Taxonomy

The molecule is most frequently encountered in peptide chemistry catalogs under its "homo-amino acid" abbreviation.

Naming ConventionPrimary Synonym / IdentifierContext of Use
IUPAC (Systematic) (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-(4-methylphenyl)butanoic acidRegulatory filings, Patents
Peptide Nomenclature Boc-D-

-HoPhe(4-Me)-OH
SPPS Reagents, Lab Notebooks
Common Name Boc-D-

-homo-4-methylphenylalanine
Vendor Catalogs, CRO Communications
Stereochemical Var. Boc-(R)-3-amino-4-(p-tolyl)butyric acidOrganic Synthesis Literature
CAS Registry Number 270062-96-9 (Generic/L-form ref); Specific (R)-isomer requires chiral verificationChemical Inventory

Critical Stereochemistry Note: The (R)-configuration at the


-position typically corresponds to the D-amino acid  lineage in beta-homo nomenclature. The natural L-phenylalanine derivative usually yields the (S)-beta-homo isomer. Ensure your certificate of analysis (CoA) confirms the specific rotation 

matches the (R)-enantiomer requirements.
Nomenclature Hierarchy Diagram

Nomenclature Root (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid Sub1 Peptide Abbreviation Boc-D-beta-HoPhe(4-Me)-OH Root->Sub1 Lab/Catalog Usage Sub2 Systematic Name (3R)-3-(Boc-amino)-4-(4-methylphenyl)butyric acid Root->Sub2 IUPAC/Patent Sub3 Structural Class Beta-Homo Amino Acid Root->Sub3 Drug Design SPPS Reagents SPPS Reagents Sub1->SPPS Reagents Peptidomimetics Peptidomimetics Sub3->Peptidomimetics

Figure 1: Hierarchical mapping of synonyms ensuring cross-functional identification.

Physical & Chemical Profile

Understanding the physicochemical properties is essential for determining solubility during coupling and purification steps.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 293.36 g/mol [2]

  • Lipophilicity (LogP): ~3.2 (Predicted). The p-methyl group adds ~0.5 log units compared to the unsubstituted analog, increasing membrane permeability potential.

  • Solubility:

    • High: DMF, NMP, DCM, Methanol.

    • Low: Water, Diethyl Ether (precipitates).

  • Acid Lability: The Boc group is stable to base (piperidine) but cleaved rapidly by strong acids (TFA, HCl/Dioxane).

Synthesis Protocol: Arndt-Eistert Homologation

The most robust method for synthesizing


-homo amino acids with high enantiomeric purity is the Arndt-Eistert Homologation . This protocol extends the carbon chain of the parent 

-amino acid by one methylene unit while retaining stereochemistry.
Reaction Logic
  • Activation: Convert the protected

    
    -amino acid to a mixed anhydride.
    
  • Diazotization: React with diazomethane to form a diazoketone.[3]

  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water yields the

    
    -amino acid.
    
Step-by-Step Methodology

Precursor: Boc-D-4-methylphenylalanine (Boc-D-Phe(4-Me)-OH).

Step 1: Formation of Mixed Anhydride

  • Dissolve 10 mmol of Boc-D-Phe(4-Me)-OH in dry THF (50 mL) under nitrogen.

  • Cool to -15°C. Add 1.1 eq of N-methylmorpholine (NMM).

  • Dropwise add 1.1 eq of Ethyl chloroformate (or Isobutyl chloroformate).

  • Stir for 15 minutes. Mechanism: Formation of active anhydride.

Step 2: Diazoketone Synthesis

  • Filter off the NMM salts rapidly.

  • Add the filtrate to a solution of Diazomethane (

    
    ) in diethyl ether (Caution: Generate ex-situ using Diazald kit) at 0°C.
    
  • Stir for 3 hours allowing it to warm to Room Temp (RT).

  • Evaporate solvent carefully. Result: Yellow crystalline diazoketone.

Step 3: Wolff Rearrangement

  • Dissolve the diazoketone in THF/Water (9:1).

  • Add 0.1 eq of Silver Benzoate (

    
    ) dissolved in Triethylamine (TEA).
    
  • Sonicate or stir in dark until nitrogen evolution ceases (approx 1-2 hours).

  • Acidify with 1M HCl, extract with Ethyl Acetate.

  • Purify via Column Chromatography.[3]

Reaction Pathway Diagram

ArndtEistert Start Boc-D-Phe(4-Me)-OH (Alpha-Amino Acid) Anhydride Mixed Anhydride (Activated Intermediate) Start->Anhydride EtOCOCl / NMM -15°C Diazo Alpha-Diazoketone (R-CO-CHN2) Anhydride->Diazo CH2N2 (Diazomethane) Ketene Ketene Intermediate (R-CH=C=O) Diazo->Ketene Ag+ / Wolff Rearrangement - N2 (Gas) Product Boc-D-beta-HoPhe(4-Me)-OH (Beta-Amino Acid) Ketene->Product H2O (Nucleophilic Attack)

Figure 2: The Arndt-Eistert pathway for one-carbon homologation preserving chirality.

Application: Solid Phase Peptide Synthesis (SPPS)

Researchers typically acquire this compound to couple it into a peptide backbone. Due to the steric bulk of the p-tolyl group and the


-backbone flexibility, coupling can be sluggish.
Coupling Protocol (Fmoc/Boc Strategy)

Although this is a Boc-protected acid, it is often used as the N-terminal residue or in Boc-chemistry SPPS. If used in Fmoc-SPPS, the Boc group serves as the final N-terminal cap (uncleavable by piperidine).

Standard Coupling Cycle:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt to minimize racemization and accelerate reaction.

  • Stoichiometry: 3 eq Amino Acid : 2.9 eq HATU : 6 eq DIEA.

  • Time: 2 hours (Double coupling recommended).

  • Monitoring: Kaiser test may be inconclusive for secondary amines; use Chloranil test or micro-cleavage LC-MS.

Expert Note: The extra methylene group introduces rotational freedom. In helical designs, this residue promotes 14-helix formation in


-peptides, distinct from the 

-helix of standard proteins.

Quality Control & Validation

Before using this reagent in critical experiments, validate the following:

  • Chiral Purity (e.e.): Chiral HPLC (e.g., Chiralpak AD-H column). The (R)-enantiomer must be >99% to prevent diastereomeric mixtures in the final peptide.

  • NMR Verification:

    • 1H NMR (DMSO-d6): Look for the characteristic Boc singlet at ~1.35 ppm (9H) and the p-tolyl methyl singlet at ~2.25 ppm (3H). The

      
      -protons (next to COOH) will appear as a multiplet distinct from the 
      
      
      
      -proton (chiral center).

References

  • PubChem. Compound Summary: (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (Structural Analog Reference).[1] National Library of Medicine. Available at: [Link][1]

  • Aapptec. Catalog Entry: Boc-beta-HPhe(4-Me)-OH. (Source for peptide nomenclature and CAS 270062-96-9 association). Available at: [Link]

  • Podlech, J., & Seebach, D. (1995).[3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition.[3] (Foundational protocol for Arndt-Eistert homologation).

Sources

Technical Whitepaper: Solid-State Characterization of (R)-3-Boc-amino-4-(p-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical form, solid-state characteristics, and handling protocols for (R)-3-Boc-amino-4-(p-tolyl)butanoic acid . This compound is a critical chiral


-amino acid intermediate, often employed in the synthesis of peptidomimetics and pharmaceutical agents (e.g., GLP-1 analogs, renin inhibitors) where metabolic stability against proteolytic cleavage is required.

Compound Identity & Structural Context

Before defining physical parameters, it is critical to establish the structural identity to ensure the correct enantiomeric series is being handled.

  • Chemical Name: (3R)-3-[(tert-butoxycarbonyl)amino]-4-(4-methylphenyl)butanoic acid[1]

  • Synonyms: Boc-D-

    
    -homo-4-methylphenylalanine; Boc-D- 
    
    
    
    -HoPhe(4-Me)-OH
  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 293.36 g/mol [1]

  • CAS Number: [Specific to (R)-isomer, often referenced alongside (S)-isomer CAS 270062-96-9]

  • Structural Class:

    
    -Amino Acid Derivative (Homologated Phenylalanine)
    

Key Structural Feature: The molecule features a para-methylbenzyl side chain at the


-position relative to the carboxyl group. This para-substitution significantly influences crystal packing compared to its ortho or meta isomers, typically resulting in a more ordered solid lattice and higher melting point.

Physical Form & Macroscopic Appearance[3]

Visual Characteristics

In its purified solid state, (R)-3-Boc-amino-4-(p-tolyl)butanoic acid presents as:

  • Primary Form: Crystalline Solid.

  • Color: White to Off-White.

    • Note: A yellow or beige tint indicates oxidation of the p-tolyl moiety or the presence of residual solvents (e.g., trace DMF/toluene) or coupling byproducts.

  • Texture: Fine, free-flowing powder.

    • Recrystallization Habit: When recrystallized from Ethyl Acetate/Hexane, it often forms small needles or prisms. Rapid precipitation from DCM/Ether may yield an amorphous solid.

Physicochemical Properties Table

The following data points are synthesized from authoritative characterization of analogous Boc-protected


-amino acids (e.g., the 2,4,5-trifluoro analog used in Sitagliptin synthesis).
PropertySpecification / Typical ValueTechnical Note
Melting Point 125°C – 135°C Sharp melting range (< 2°C) indicates high purity. Broadening suggests enantiomeric impurities.
Solubility (Polar) SolubleMethanol, Ethanol, DMSO, DMF.
Solubility (Non-Polar) SolubleDichloromethane (DCM), Ethyl Acetate.
Solubility (Aqueous) InsolublePractically insoluble in water at neutral/acidic pH. Soluble in dilute alkali (NaOH/NaHCO₃) as the carboxylate salt.
Hygroscopicity Low to ModerateStore with desiccant. Hydroscopic tendency increases if amorphous.
Chirality Dextrorotatory (+)Specific rotation

is typically positive in MeOH/CHCl₃.

Solid-State Characterization Protocols

To validate the physical form and ensure the material meets "Drug Substance" quality attributes, the following analytical workflows are required.

A. Polymorph & Purity Confirmation (XRD & DSC)

The physical appearance alone is insufficient for drug development. You must confirm the crystalline form.

  • X-Ray Powder Diffraction (XRPD):

    • Purpose: Distinguish between amorphous and crystalline forms.

    • Acceptance Criteria: Sharp, distinct Bragg peaks. A "halo" pattern indicates amorphous material which is less stable and more hygroscopic.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat at 10°C/min from 30°C to 200°C.

    • Signal: Look for a single endothermic peak (melting event) near 125-135°C.

    • Warning: An exothermic event before melting suggests decomposition (decarboxylation) or solvent loss.

B. Enantiomeric Purity (Chiral HPLC)

Visual appearance does not reveal optical purity. The (R)-isomer must be distinguished from the (S)-enantiomer (CAS 270062-96-9).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 or 85:15) with 0.1% TFA to suppress ionization of the carboxylic acid.

  • Detection: UV at 210 nm (amide bond) and 254 nm (aromatic ring).

C. Identity Verification Logic

The following diagram illustrates the decision tree for confirming the material's identity and form.

CharacterizationLogic Sample Raw Sample (R)-3-Boc-amino-4-(p-tolyl)butanoic acid Visual Visual Inspection (White Powder?) Sample->Visual Solubility Solubility Test (Soluble in DCM/EtOAc?) Visual->Solubility Pass Fail REJECT / REWORK Visual->Fail Yellow/Oily HPLC Chiral HPLC (>98% ee?) Solubility->HPLC Pass Solubility->Fail Insoluble XRD XRPD / DSC (Crystalline vs Amorphous) HPLC->XRD Pass HPLC->Fail Racemized Pass RELEASE Qualified Intermediate XRD->Pass Sharp MP/Peaks XRD->Fail Amorphous/Wet

Figure 1: Analytical workflow for validating the physical form and chemical identity of the target beta-amino acid.

Synthesis-Dependent Impurities Affecting Appearance

The physical form is heavily dependent on the synthesis route. Understanding the origin of the material helps predict potential deviations in appearance.

  • Route A: Arndt-Eistert Homologation (from Boc-4-Me-Phe)

    • Risk:[3] Residual silver salts (grey/black specks) or diazoketone intermediates (yellow color).

  • Route B: Mixed Anhydride Reduction

    • Risk:[3] Residual isobutyl chloroformate byproducts.

  • Route C: Enzymatic Resolution (Lipase)

    • Risk:[3] Residual protein/enzyme (haze in solution) or buffer salts (white non-melting solids).

Purification Protocol for Optimal Form: To achieve the standard "White Crystalline Solid" appearance:

  • Dissolve crude solid in minimal Ethyl Acetate at 50°C.

  • Slowly add Hexane or Heptane until turbidity persists.

  • Cool slowly to 4°C.

  • Filter and wash with cold Hexane.

  • Critical: Vacuum dry at 40°C to remove trapped solvent lattice; otherwise, the melting point will be depressed.

Handling, Stability & Storage

Stability Profile
  • Acid Sensitivity: The Boc group is acid-labile. Exposure to HCl fumes or acidic silica gel during purification can lead to deprotection, yielding the free amino acid (hygroscopic solid) or the hydrochloride salt.

  • Thermal Stability: Stable up to ~100°C. Avoid prolonged heating above the melting point to prevent thermal decarboxylation.

Storage Requirements[5][6][7]
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is recommended for high-value reference standards.

  • Atmosphere: Store under Nitrogen or Argon.

  • Container: Amber glass vials (to protect the aromatic ring from potential photo-oxidation, though low risk) with Teflon-lined caps.

Handling Workflow

HandlingProtocol Storage Cold Storage (2-8°C) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Wait 30 min Weighing Weighing (Low Humidity <40%) Equilibration->Weighing Dissolution Dissolution (Non-protic solvent preferred) Weighing->Dissolution Usage Coupling Reaction Dissolution->Usage

Figure 2: Standard operating procedure for handling hygroscopic or temperature-sensitive Boc-amino acids.

References

  • ChemicalBook. (2025).[4] Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid Properties (Analog Reference). Retrieved from

  • PubChem. (2025). (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (Ortho-isomer Reference).[2] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). Product Search: 4-((tert-butoxycarbonyl)amino)butanoic acid derivatives. Retrieved from

  • National Institutes of Health. (2025). Sitagliptin Intermediate Characterization (General Beta-Amino Acid Properties). Retrieved from

Sources

Strategic Sourcing and Application of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery scientists. It moves beyond simple catalog listings to address the critical challenges of sourcing, validating, and utilizing this specific chiral building block.

Executive Summary & Molecule Profile[1][2][3][4]

In the landscape of peptidomimetic drug design, (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (often abbreviated as Boc-D-β-HoPhe(4-Me)-OH ) serves as a critical "hydrophobic anchor." Unlike natural amino acids, this β-amino acid introduces an extra methylene group into the backbone, conferring proteolytic stability and altering hydrogen-bonding patterns (e.g., promoting 14-helix formation in foldamers).

However, the para-methyl group on the phenyl ring introduces a specific synthetic liability: electrophilic aromatic substitution during deprotection. Furthermore, the commercial market is flooded with the (S)-enantiomer (derived from natural L-amino acids), making the sourcing of the (R)-isomer a high-risk activity for stereochemical purity.

Chemical Identity Card
PropertySpecification
Chemical Name (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid
Common Synonyms Boc-D-β-Homophenylalanine(4-Me); Boc-D-β-HoPhe(4-Me)-OH
Stereochemistry (R) (derived from D-amino acid precursors)
CAS Number 270062-97-0 (Generic/Analogous)*; 270062-96-9 refers to the (S)-isomer.[1][2]
Molecular Formula C₁₆H₂₃NO₄
Molecular Weight 293.36 g/mol
Key Functional Role Hydrophobic Pharmacophore, Protease Resistance

*Note: CAS numbers for specific enantiomers of β-amino acids are often conflated in vendor databases. Always verify by chemical structure and optical rotation.

Commercial Sourcing Strategy

Do not rely solely on CAS numbers due to the prevalence of enantiomer mislabeling in aggregator databases. Use a Tiered Sourcing Approach to guarantee supply chain security and stereochemical integrity.

Tier 1: Primary Building Block Specialists (High Reliability)

These vendors typically synthesize via Arndt-Eistert homologation of the parent D-amino acid, ensuring high enantiomeric excess (%ee).

SupplierCategoryReliability RatingNotes for the Scientist
Chem-Impex Int'l Catalog/BulkHighSpecializes in unnatural amino acids. Check for "Boc-D-beta-HoPhe(4-Me)-OH".[1]
Aapptec Peptide ReagentsHighStrong track record with β-amino acids. Often provides batch-specific chiral HPLC traces.
Watanabe Chemical Niche SpecialistVery HighJapanese supplier known for high-purity chiral building blocks.
Enamine Building BlocksHighMassive inventory; good for "make-on-demand" if stock is low.
Tier 2: Aggregators & Broad Catalog (Verification Required)

Use these sources for screening quantities, but mandate analytical verification.

SupplierCategoryRisk FactorNotes
Sigma-Aldrich (Millipore) GeneralMediumOften re-sells; verify if the batch is (R) or (S) before purchase.
Combi-Blocks CatalogLow-MediumExcellent price/speed, but check COA for %ee.
Ambeed AggregatorMediumConfirm stock location (US vs. Overseas) to estimate lead time.

Technical Validation: The "Self-Validating" Protocol

As a Senior Scientist, you cannot assume the label is correct. The (S)-enantiomer is a common impurity because it is cheaper to manufacture (from L-Phe).

QC Workflow: Chiral Purity Verification

Objective: Confirm >98% ee favoring the (R)-isomer.

  • Method: Chiral HPLC or SFC.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% TFA.

    • Why TFA? The carboxylic acid moiety requires acidic suppression to prevent peak tailing.

  • Reference Standard: You may need to purchase a small amount of the (S)-isomer (CAS 270062-96-9) to establish the retention time of the impurity.

Visualization: Sourcing & QC Workflow

The following diagram illustrates the decision logic for accepting a batch into GMP or GLP synthesis.

SourcingWorkflow Start Need (R)-Boc-beta-HoPhe(4-Me)-OH VendorSelect Select Tier 1 Supplier (Chem-Impex / Enamine) Start->VendorSelect Order Order Sample (1g - 5g) VendorSelect->Order Analysis In-House QC Analysis Order->Analysis Check1 1H-NMR (DMSO-d6) Confirm Structure Analysis->Check1 Check2 Chiral HPLC Confirm >98% ee (R-isomer) Check1->Check2 Pass Fail REJECT BATCH (Racemization Risk) Check1->Fail Fail Check2->Fail Fail Pass APPROVE for Synthesis Check2->Pass Pass

Figure 1: Decision matrix for sourcing and validating chiral beta-amino acids.

Synthetic Utility & Handling

The Critical Liability: Friedel-Crafts Alkylation

The p-tolyl group is electron-rich. When removing the Boc group with strong acid (TFA or HCl), the generated tert-butyl cation is an electrophile. Without adequate scavenging, this cation will attack the p-tolyl ring (ortho to the methyl group), resulting in a "t-butylated" impurity that is extremely difficult to separate.

Protocol: Scavenger-Assisted Deprotection

Scope: Removal of Boc group to generate the free amine salt.

  • Preparation: Dissolve the starting material (1.0 equiv) in DCM (concentration ~0.1 M).

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv) or Triisopropylsilane (TIPS) .

    • Mechanism:[3][4] Silanes act as "hydride" sources to quench the tert-butyl cation immediately upon formation.

  • Acidolysis: Cool to 0°C. Slowly add TFA (equal volume to DCM).

    • Caution: Do not use HCl/Dioxane if water is present, as it may lead to ester hydrolysis if downstream steps are sensitive.

  • Workup: Stir at 0°C -> RT for 1-2 hours. Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA.

  • Result: (R)-3-amino-4-(p-tolyl)butanoic acid trifluoroacetate salt.

Visualization: Reaction Pathway & Risk Mitigation

ReactionPathway Substrate Boc-(R)-Substrate (p-Tolyl Ring) Acid TFA Treatment Substrate->Acid Intermediate t-Butyl Cation (Electrophile) Acid->Intermediate Risk Side Reaction: Alkylation of p-Tolyl Ring Intermediate->Risk No Scavenger Scavenger Scavenger (TES/TIPS) Intermediate->Scavenger Fast Quench Product Desired Product (Free Amine Salt) Scavenger->Product H- Transfer

Figure 2: Mechanistic pathway highlighting the necessity of silane scavengers to protect the p-tolyl moiety.

References

  • Chemical Identity & Properties

    • PubChem.[1][5][6] (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid (Analogous Structure Reference). National Library of Medicine.[1] Link

  • Seebach, D., et al. "Preparation and structural analysis of β-amino acid derivatives." Helvetica Chimica Acta.
  • Supplier Data (Verified Sources)

    • Chem-Impex International. "Boc-D-beta-homophenylalanine derivatives." Link

    • Aapptec. "Beta-Amino Acid Catalog." Link

  • Deprotection Methodologies: Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research. (Establishes the use of scavengers in Boc removal).

Sources

Methodological & Application

Use of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid in enzyme inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the strategic incorporation of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (referred to herein as Boc-β-Homo-p-Tol-OH ) into enzyme inhibitors.[1]

Executive Summary

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (CAS: 270062-96-9) is a chiral


-amino acid derivative critical for the synthesis of metabolically stable peptidomimetics.[1] Unlike natural 

-amino acids, this

-homo analog introduces an additional methylene group (

) into the peptide backbone.[1] This modification serves two primary functions in drug design:
  • Proteolytic Resistance: It prevents cleavage by standard proteases (e.g., chymotrypsin, pepsin) that recognize

    
    -peptide bonds.
    
  • Conformational Biasing: It promotes the formation of stable secondary structures (e.g.,

    
    -turns, helices) that position the 
    
    
    
    -tolyl side chain deep within hydrophobic S1 or S1' enzyme subsites.

This guide details the handling, coupling, and validation protocols for using Boc-β-Homo-p-Tol-OH to synthesize high-affinity inhibitors for targets such as Dipeptidyl Peptidase 4 (DPP-4) , Neprilysin (NEP) , and HIV Protease .[1]

Chemical Profile & Handling

PropertySpecification
IUPAC Name (3R)-3-[(tert-butoxycarbonyl)amino]-4-(4-methylphenyl)butanoic acid
Common Name Boc-β-Homophenylalanine(4-Me); Boc-β-Homo-p-Tol-OH
CAS Number 270062-96-9
Molecular Formula

Molecular Weight 293.36 g/mol
Chirality R-enantiomer (corresponds to L-amino acid stereochemistry in biological mimicry)
Solubility Soluble in DCM, DMF, MeOH; Sparingly soluble in water.[1][2][3]
Storage 2–8°C, Desiccated. Hygroscopic.

Handling Precaution: The Boc group is acid-labile.[1][] Avoid exposure to strong acids (TFA, HCl) until the deprotection step.[1] The carboxylic acid moiety is prone to decarboxylation under extreme thermal stress; maintain reaction temperatures below 40°C during activation.[1]

Strategic Application in Drug Design

Mechanism of Action: The Hydrophobic Anchor

The


-tolyl group functions as a "hydrophobic anchor." In protease inhibitors, specificity is often dictated by the P1 residue. The 

-methyl group extends the reach of the phenyl ring, allowing it to fill deep, hydrophobic pockets (S1 subsites) more effectively than a standard phenylalanine residue, increasing Van der Waals contact surface area.
Structural Logic Diagram

The following diagram illustrates how Boc-β-Homo-p-Tol-OH is integrated into a scaffold to inhibit a generic metalloprotease (e.g., NEP) or serine protease (e.g., DPP-4).[1]

InhibitorDesign cluster_mechanism Pharmacophore Logic Start Boc-β-Homo-p-Tol-OH (Building Block) Activation Carboxyl Activation (HATU/DIEA) Start->Activation 0°C Coupling Amide Bond Formation (P1' Fragment) Activation->Coupling Amine Nucleophile Deprotection Boc Removal (TFA/DCM) Coupling->Deprotection Final Active Inhibitor (Scaffold) Deprotection->Final Target Enzyme Hydrophobic Pocket (S1 Subsite) Final->Target p-Tolyl Interaction

Caption: Workflow for integrating the β-amino acid into an inhibitor scaffold and its binding mechanism.

Experimental Protocol: Solid-Phase Synthesis of an Inhibitor Fragment

Objective: Synthesize a dipeptide fragment H-β-Homo-p-Tol-Pro-NH₂ (a common motif in DPP-4 inhibitors) to validate coupling efficiency.

Materials
  • Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).[1]

  • Amino Acid: Boc-β-Homo-p-Tol-OH (3.0 eq).[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 eq).[1]

  • Base: DIEA (N,N-Diisopropylethylamine) (6.0 eq).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

  • Deprotection: 20% Piperidine in DMF (for Fmoc removal on resin); 50% TFA in DCM (for Boc removal/cleavage).[1]

Step-by-Step Procedure
Phase A: Resin Preparation & First Coupling (Proline)[1]
  • Swelling: Place 200 mg of Rink Amide resin in a reaction vessel. Add 5 mL DCM and swell for 30 mins. Drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine/DMF (5 mL) for 10 mins (x2).[1] Wash with DMF (x5) and DCM (x3).[1]

  • Coupling Proline:

    • Dissolve Fmoc-Pro-OH (3 eq) and HATU (2.9 eq) in 3 mL DMF.

    • Add DIEA (6 eq) to activate (solution turns yellow).[1]

    • Add mixture to resin immediately.[1] Shake at Room Temperature (RT) for 45 mins.

    • QC Check: Perform Kaiser test (ninhydrin). Result should be negative (colorless beads).

  • Fmoc Removal: Repeat step 2 to expose the Proline amine.[1]

Phase B: Coupling Boc-β-Homo-p-Tol-OH

Critical Step:


-amino acids are sterically bulkier and slower to couple than 

-amino acids.[1] Double coupling is recommended.
  • Activation: In a separate vial, dissolve Boc-β-Homo-p-Tol-OH (0.3 mmol, 88 mg) and HATU (0.29 mmol, 110 mg) in 2 mL anhydrous DMF.

  • Base Addition: Add DIEA (0.6 mmol, 105 µL). Vortex for 30 seconds.[1]

  • Reaction: Transfer the activated solution to the resin-bound Proline.[1]

  • Incubation: Shake for 2 hours at RT.

  • Re-Coupling (Optional but Recommended): Drain, wash with DMF, and repeat steps 1-4 with fresh reagents to ensure >99% conversion.

  • Wash: Wash resin thoroughly with DMF (x5), DCM (x5), and MeOH (x3).[1] Dry under vacuum.[1]

Phase C: Cleavage & Global Deprotection
  • Cleavage Cocktail: Prepare 5 mL of TFA:TIS:H₂O (95:2.5:2.5). Note: The high acid concentration simultaneously cleaves the resin linker and removes the N-terminal Boc group.

  • Incubation: Add cocktail to resin. Shake for 2 hours at RT.

  • Isolation: Filter resin and collect the filtrate. Concentrate under nitrogen flow to ~1 mL oil.

  • Precipitation: Add 10 mL cold diethyl ether. Centrifuge the white precipitate (the crude peptide salt).[1]

Validation & Quality Control

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be met.

Analytical HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (amide bond) and 254 nm (phenyl ring).[1]

Expected Data Specifications
ParameterAcceptance CriteriaNotes
Purity (HPLC) > 95% Area Under CurveImpurities often elute earlier (deletion sequences).[1]
Mass Spec (ESI+) [M+H]⁺ = 289.18 ± 0.5 DaCalc.[1] MW for H-β-Homo-p-Tol-Pro-NH₂ (free base) is 289.[1]37.
Chiral Purity > 98% eeRacemization is rare with HATU/DIEA but possible if pre-activation > 5 mins.
¹H NMR (DMSO-d₆)

2.25 (s, 3H, Ar-CH₃ )
Distinct singlet for the p-tolyl methyl group confirms incorporation.[1]

Troubleshooting Guide

Issue: Low Coupling Efficiency (Kaiser test remains blue/purple)

  • Cause: Steric hindrance of the

    
    -carbon or aggregation of the peptide chain.
    
  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) to disrupt aggregation.[1] Increase reaction temperature to 40°C (do not exceed 50°C to avoid Boc degradation). Use HOAt/HATU combination.[1]

Issue: Racemization

  • Cause: Over-activation or excessive base.[1]

  • Solution: Use Collidine instead of DIEA as a milder base.[1] Ensure pre-activation time is < 2 minutes.

Issue: Poor Solubility of Intermediate

  • Cause: Hydrophobicity of the

    
    -tolyl group.[1]
    
  • Solution: Use a binary solvent system (DMF/DCM 1:1) during coupling to solvate the hydrophobic side chain.[1]

References

  • Juillerat-Jeanneret, L. (2014).[1] "The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors." ResearchGate.[1][5]

  • Xu, J., et al. (2004).[6] "Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762.[6]

  • Steer, D. L., et al. (2002). "Beta-Amino acids: versatile peptidomimetics."[1][5] Current Medicinal Chemistry, 9(8), 811-822.

  • Sigma-Aldrich Product Data. "(R)-3-((tert-Butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid."[1]

Sources

Large-scale synthesis of (R)-3-Boc-amino-4-(p-tolyl)butanoic acid for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-3-Boc-amino-4-(p-tolyl)butanoic acid is a critical chiral


-amino acid building block, structurally analogous to the key intermediate used in the synthesis of Neprilysin inhibitors (e.g., Sacubitril/Entresto). While classical routes rely on the Arndt-Eistert homologation of 

-amino acids (hazardous diazomethane) or resolution of racemates (50% yield loss), this guide details a Catalytic Asymmetric Hydrogenation route.

This protocol utilizes the hydrogenation of an unprotected


-amino acrylate ester, a method chosen for its high atom economy, safety profile (avoiding azides/diazo compounds), and suitability for multi-kilogram scale-up. The process achieves >98% enantiomeric excess (ee) using a Rhodium-Josiphos catalytic system.

Synthetic Strategy & Workflow

The synthesis is designed around the "Meldrum's Acid" platform to generate the


-keto ester precursor, followed by enamine formation and asymmetric hydrogenation.

Rationale for Route Selection:

  • Safety: Eliminates the use of diazomethane (Arndt-Eistert) and azides (Curtius rearrangement).

  • Scalability: All intermediates are crystalline or liquids suitable for standard reactor types.

  • Cost: Uses p-tolylacetic acid (commodity chemical) rather than expensive chiral amino acids.

Process Flow Diagram

SynthesisPath Start p-Tolylacetic Acid Meldrum Meldrum's Acid Activation Start->Meldrum CDI/EDC KetoEster β-Keto Ester Intermediate Meldrum->KetoEster EtOH, Reflux Enamine β-Amino Acrylate (Enamine) KetoEster->Enamine NH4OAc, MeOH Hydrogenation Asymmetric Hydrogenation (Rh-Cat, H2) Enamine->Hydrogenation Rh(cod)2BF4 Josiphos BocProt Boc Protection & Hydrolysis Hydrogenation->BocProt Boc2O, LiOH Target (R)-3-Boc-amino-4- (p-tolyl)butanoic Acid BocProt->Target Crystallization

Figure 1: Synthetic pathway from commodity starting material to chiral target.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 4-(p-tolyl)-3-oxobutanoate (The -Keto Ester)

This step constructs the 4-carbon backbone using Meldrum's acid as a C1 synthon.

  • Reagents: p-Tolylacetic acid (1.0 equiv), Meldrum's acid (1.1 equiv), EDC·HCl (1.2 equiv), DMAP (1.2 equiv), Ethanol.

  • Equipment: Jacketed glass reactor (20L for pilot), reflux condenser.

Protocol:

  • Activation: Charge p-tolylacetic acid and Meldrum's acid in DCM (5 vol). Cool to 0°C. Add EDC·HCl and DMAP portion-wise (exothermic). Stir at 20°C for 4 hours.

  • Workup: Wash organic layer with 1M HCl (remove DMAP/urea). Solvent swap organic layer to Ethanol (10 vol).[1]

  • Decarboxylation: Heat the ethanolic solution to reflux (78°C) for 4 hours. The Meldrum's adduct undergoes ring opening and decarboxylation to form the ethyl ester.

  • Isolation: Concentrate under vacuum. The resulting oil (Ethyl 4-(p-tolyl)-3-oxobutanoate) is typically >95% pure and used directly.

Phase 2: Formation of Ethyl (Z)-3-amino-4-(p-tolyl)but-2-enoate (The Enamine)

Formation of the stable enamine is critical for the hydrogenation substrate.

  • Reagents:

    
    -Keto ester (from Phase 1), Ammonium Acetate (
    
    
    
    , 5.0 equiv), Methanol.
  • Mechanism: Acid-catalyzed condensation.

Protocol:

  • Dissolve the

    
    -keto ester in Methanol (5 vol).
    
  • Add Ammonium Acetate (solid).

  • Reflux at 65°C for 12–16 hours. Monitor by HPLC for disappearance of keto-ester.

  • Workup: Concentrate to remove MeOH. Dissolve residue in EtOAc, wash with saturated

    
     and Brine.
    
  • Purification: Crystallize from n-Heptane/EtOAc.

    • Note: The (Z)-isomer is thermodynamically favored due to an intramolecular H-bond between the amine and ester carbonyl. This rigidity is beneficial for enantioselectivity.

Phase 3: Asymmetric Hydrogenation (The Critical Step)

This step establishes the C3 chiral center. We utilize a Rhodium(I) complex with a chiral ferrocenyl ligand (e.g., Josiphos or Walphos type).

  • Substrate: Ethyl (Z)-3-amino-4-(p-tolyl)but-2-enoate.

  • Catalyst:

    
     + 
    
    
    
    (SL-J001-1).
    • S/C Ratio: 1000:1 to 2000:1 (High turnover number).

  • Conditions: 10–30 bar

    
    , 50°C, TFE (2,2,2-Trifluoroethanol) or Methanol.
    

Protocol:

  • Inerting: In a glovebox or under strict

    
     flow, prepare the catalyst solution (Pre-mix Rh precursor and Ligand in degassed MeOH for 30 mins).
    
  • Loading: Charge the enamine substrate into the high-pressure autoclave. Add degassed solvent (TFE is preferred for faster kinetics). Add catalyst solution.

  • Hydrogenation: Pressurize to 30 bar

    
    . Heat to 50°C. Stir at 800 rpm to eliminate mass-transfer limitations.
    
  • Completion: Reaction is typically complete in 6–10 hours. Vent

    
    .
    
  • Scavenging: Pass the solution through a functionalized silica cartridge (thiol or diamine) to remove Rhodium residuals to <10 ppm.

Data Validation (Expected):

Parameter Specification
Conversion > 99.5%
Enantiomeric Excess (ee) > 98% (R-isomer)

| Yield (In-situ) | > 98% |

Phase 4: Boc-Protection and Hydrolysis
  • Reagents:

    
     (1.1 equiv), 
    
    
    
    (2.0 equiv), THF/Water.

Protocol:

  • Protection: To the crude hydrogenated amine ester in THF, add

    
     and 
    
    
    
    . Stir at 25°C for 4 hours.
  • Hydrolysis: Add water and

    
    .[2] Stir at 25°C until ester is consumed (check HPLC).
    
  • Isolation: Acidify aqueous layer with 1M citric acid (pH 3–4). Extract with EtOAc.[1]

  • Final Purification: Crystallize the target acid from EtOAc/Heptane.

Quality Control & Analytical Methods

Chiral HPLC Method (Enantiomeric Purity):

  • Column: Daicel Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Retention Times: (S)-isomer (minor) ~ 8.5 min; (R)-isomer (major) ~ 10.2 min.

NMR Validation:

  • 1H NMR (400 MHz, DMSO-d6): Confirm the disappearance of olefinic protons and the appearance of the methine multiplet at

    
     3.8–4.0 ppm (chiral center).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ee (<90%) Oxygen contamination during catalyst prep.Ensure strict degassing; use glovebox for catalyst handling.
Slow Reaction Rate Inhibitory impurities (Cl-, S) in substrate.Recrystallize the Enamine precursor; ensure TFE solvent purity.
Rh Leaching Inefficient scavenging.Use specific scavengers (e.g., SiliaMetS® Thiol) at 50°C post-reaction.

References

  • Hsiao, Y. et al. (2004). "Highly Efficient Synthesis of

    
    -Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines." Journal of the American Chemical Society.[3] Link
    
  • Lübben, S. et al. (2002).
  • Novartis AG. (2008). "Process for the preparation of NEP inhibitors." World Patent WO2008031567. (Industrial context for Sacubitril intermediates). Link

  • Sturla, S. J. et al. (2015). "Process Development for the Synthesis of Sacubitril." Organic Process Research & Development. (General context on scale-up challenges).

Sources

Application Note: Quantitative NMR (qNMR) Protocols for Monitoring Boc-Protection of Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of amine functionalities with the tert-butyloxycarbonyl (Boc) group is a cornerstone transformation in peptide synthesis and medicinal chemistry. While Thin Layer Chromatography (TLC) provides qualitative data, it fails to quantify conversion rates or detect subtle byproduct formation (e.g., isobutylene oligomers or hydrolysis products).

This Application Note details a robust Quantitative NMR (qNMR) protocol for monitoring the reaction between amino acids and di-tert-butyl dicarbonate (


). Unlike traditional methods, this protocol offers a self-validating system to distinguish the electrophile (

) from the carbamate product (Boc-AA) despite their proximal chemical shifts, ensuring precise kinetic profiling and endpoint determination.

Chemical Framework & NMR Rationale

The Reaction Mechanism

The nucleophilic attack of the amino acid amine on the carbonyl of ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 yields the N-Boc amino acid, tert-butanol (

), and

.


The Spectroscopic Challenge

The primary challenge in monitoring this reaction is the spectral overlap. Both the reagent (


) and the product (Boc-AA) possess intense singlet signals in the aliphatic region (1.4–1.6 ppm).
  • 
    :  Singlet, 
    
    
    
    ppm (18H).
  • Boc-AA: Singlet,

    
     ppm (9H).
    
  • 
    :  Singlet, 
    
    
    
    ppm (9H).

Expert Insight: Relying solely on the disappearance of the amine


-proton is insufficient due to pH-dependent shifting in aqueous buffers. The most reliable method tracks the integration ratio of the distinct tert-butyl singlets.

Experimental Design & Protocols

Reagents and Internal Standards

For qNMR, the Internal Standard (IS) must be inert, soluble, and have a relaxation time (


) comparable to the analyte to minimize experimental time.
Reaction Solvent SystemRecommended Deuterated SolventRecommended Internal Standard (IS)IS Chemical Shift (

)
THF /

DMSO-

Maleic Acid~6.25 ppm (Singlet)
Dioxane /

DMSO-

Dimethyl Sulfone~3.00 ppm (Singlet)
DCM (Anhydrous)

1,3,5-Trimethoxybenzene~6.1 ppm (Singlet)
Protocol A: In-Process Monitoring (Aliquot Method)

Use this protocol to determine conversion kinetics or reaction completion.

Step 1: Sampling

  • Agitate the reaction vessel to ensure homogeneity (critical for biphasic mixtures).

  • Withdraw 50

    
    L  of the reaction mixture using a precision micropipette.
    

Step 2: Quench & Prep

  • Transfer aliquot to a 1.5 mL Eppendorf tube containing 600

    
    L of DMSO-
    
    
    
    .
    • Note: DMSO is preferred over

      
       for aqueous reaction mixtures as it solubilizes both water and organic components, preventing phase separation in the NMR tube.
      
  • Optional: If the reaction is highly basic, add 1-2 drops of dilute

    
     to protonate the carboxylic acid, stabilizing the chemical shifts.
    
  • Transfer solution to a 5mm NMR tube.

Step 3: Acquisition Parameters (Bruker/Varian Standard)

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (

    
    ): 20 seconds .
    
    • Causality: The tert-butyl protons have long longitudinal relaxation times (

      
      ). For 99.9% magnetization recovery, 
      
      
      
      must be
      
      
      . Failure to wait leads to underestimation of the Boc signal.
  • Scans (NS): 8 or 16 (High signal intensity of Boc groups allows low scan counts).

  • Temperature: 298 K (Constant temperature is vital to prevent shift drifting).

Protocol B: End-Point Purity Verification

Use this protocol for the isolated solid product.

  • Weigh 10.0 mg of dried product into a vial.

  • Add 10.0 mg of Internal Standard (e.g., Maleic Acid).

  • Dissolve in 0.7 mL DMSO-

    
     .
    
  • Acquire spectrum using parameters in Protocol A.

Workflow Visualization

Reaction Monitoring Logic

The following diagram illustrates the decision matrix for monitoring the reaction.

ReactionMonitoring Start Start Reaction (Amino Acid + Boc2O) Sample Withdraw 50µL Aliquot (t = X min) Start->Sample Prep Dilute in DMSO-d6 (Homogenization) Sample->Prep NMR Acquire 1H NMR (d1 = 20s) Prep->NMR Analyze Analyze Region 1.2 - 1.6 ppm NMR->Analyze Decision Is Boc-AA (1.4 ppm) Integral Constant? Analyze->Decision CheckSM Check Reagent Excess Is Boc2O (1.5 ppm) present? Decision->CheckSM No (Product increasing) Workup Proceed to Workup (Acid Wash/Extraction) Decision->Workup Yes (Plateau reached) AddReagent Add 0.2 eq Boc2O CheckSM->AddReagent No (Reagent consumed) Wait Continue Stirring (+30 mins) CheckSM->Wait Yes (Reagent avail) AddReagent->Wait Wait->Sample Loop

Figure 1: Iterative decision workflow for reaction monitoring. Note the loop dependency on reagent availability.

Data Analysis & Interpretation

Signal Assignment

In DMSO-


, the signals typically appear as follows:
ComponentShift (

)
MultiplicityIntegration Target
Boc-Product 1.38 - 1.42 ppmSingletSet to 9.00

(Excess)
1.48 - 1.52 ppmSingletVariable (X)

(Byproduct)
1.15 - 1.25 ppmSingletVariable (Y)
Calculation of Conversion

To calculate conversion without an internal standard (relative ratio method):



Where


 is the integral of the Boc-AA peak (normalized to 9H) and 

is the integral of the starting material

-proton (if visible) or calculated via stoichiometry.
Troubleshooting: The Rotamer Effect

Issue: You observe two distinct sets of signals for the Boc group (e.g., at 1.40 ppm and 1.28 ppm) or the


-proton.
Cause:  Restricted rotation around the amide bond (

) creates cis and trans rotamers (syn/anti). This is highly common in Proline and N-methylated amino acids . Validation:
  • Do not discard the batch.

  • Run a Variable Temperature (VT) NMR experiment. Heat the sample to 323 K (

    
    ).
    
  • Result: If the peaks coalesce into a single sharp signal, they are rotamers. If they remain distinct, they are impurities (diastereomers or regioisomers).

RotamerCheck Obs Split Peaks Observed Heat Heat to 50°C (VT-NMR) Obs->Heat Result Coalescence? Heat->Result Rotamer Rotamers (Pure Product) Result->Rotamer Yes Impurity Impurity (Check Synthesis) Result->Impurity No

Figure 2: Logic flow for distinguishing rotamers from impurities.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2780. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for Boc stability and removal conditions). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent peaks in aliquots). [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for qNMR pulse sequence parameters). [Link]

Sources

Application Note: High-Throughput Synthesis and Optimization of PROTAC Linker Libraries via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed not only by the affinity of the warhead and E3 ligase ligand but critically by the physicochemical properties and length of the linker.[1][2] Traditional linear synthesis of PROTACs is time-consuming and limits the exploration of "linkerology." This application note details a robust, high-throughput protocol for synthesizing PROTAC linker libraries using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. We provide a self-validating workflow for parallel synthesis, purification strategies for lipophilic chimeras, and methods to assess ternary complex cooperativity.

Introduction: The Linkerology Challenge

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase (e.g., CRBN, VHL) to a Protein of Interest (POI), inducing ubiquitination and subsequent proteasomal degradation.[1][2][3][4]

The linker is often mistakenly viewed as a passive connector. In reality, the linker defines the ternary complex geometry , influencing the cooperativity (


) of the interaction. An optimal linker maximizes the stability of the POI-PROTAC-E3 complex, whereas a suboptimal linker can sterically clash, preventing ubiquitination even if binary binding affinities remain high.
Mechanism of Action

The following diagram illustrates the critical step of ternary complex formation which this protocol aims to optimize.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI:PROTAC:E3) POI->Ternary Recruitment PROTAC PROTAC (Linker Library) PROTAC->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Ubi Ubiquitination (Poly-Ub Chain) Ternary->Ubi E2 Transfer Degradation Proteasomal Degradation Ubi->Degradation 26S Proteasome

Figure 1: The PROTAC Mechanism of Action.[5] The linker (yellow) determines the stability of the Ternary Complex (green), which is the rate-limiting step for ubiquitination.

Experimental Workflow: Automated Parallel Synthesis

To rapidly screen linker length and composition (PEG, alkyl, rigid piperazine), we utilize a modular "click" chemistry approach. This allows for the combinatorial mixing of Azide-functionalized E3 ligands (Anchors) with Alkyne-functionalized POI ligands (Warheads), or vice versa.

Rationale for CuAAC in PROTACs
  • Modularity: Enables

    
     library generation from limited precursors.
    
  • Bioorthogonality: Compatible with most functional groups found in potent inhibitors.

  • Triazole Functionality: The resulting 1,2,3-triazole ring is stable and can participate in hydrogen bonding or

    
    -stacking interactions within the E3 ligase pocket, potentially enhancing cooperativity [1].
    

Workflow cluster_0 Library Design cluster_1 Parallel Synthesis cluster_2 Validation Design Select Warhead-Alkyne Select E3-Azide variants Plate 96-well Plate Setup (CuAAC Reaction) Design->Plate Scavenge Catalyst Removal (Si-Thiol / Extraction) Plate->Scavenge Purify Prep HPLC (C18 Gradient) Scavenge->Purify Assay Ternary Complex Assay (AlphaLISA / TR-FRET) Purify->Assay

Figure 2: High-throughput workflow for PROTAC library generation. The process moves from modular design to automated synthesis and purification.

Detailed Protocols

Protocol A: 96-Well Plate Automated Synthesis (CuAAC)

Objective: Synthesize a 96-member PROTAC library (10 µmol scale) with >85% conversion.

Reagents:

  • Alkyne-Warhead: 10 mM in DMSO.

  • Azide-Anchor (e.g., Thalidomide-N3): 10 mM in DMSO.

  • CuSO₄·5H₂O: 50 mM in water (Catalyst source).

  • Sodium Ascorbate (NaAsc): 500 mM in water (Reducing agent; prepare fresh).

  • THPTA: 100 mM in DMSO (Ligand to stabilize Cu(I) and prevent oxidation).

  • Solvent: DMSO/tBuOH/H₂O (2:1:1 v/v).

Step-by-Step Procedure:

  • Plate Preparation: In a 1 mL deep-well polypropylene plate, dispense 10 µL of Alkyne-Warhead (1.0 eq, 100 nmol) and 10 µL of Azide-Anchor (1.0 eq, 100 nmol).

  • Catalyst Pre-complexation: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Incubate for 5 minutes. This protects the copper from disproportionation.

  • Reaction Initiation: Add the Cu-THPTA complex (0.5 eq) to the reaction wells, followed immediately by Sodium Ascorbate (5.0 eq).

    • Expert Insight: High ascorbate excess is critical to maintain the Cu(I) oxidation state in the presence of dissolved oxygen, preventing oxidative damage to sensitive warheads [2].

  • Incubation: Seal the plate with a silicone mat. Shake at 800 rpm for 16 hours at 25°C.

  • Quenching: Add 50 µL of saturated EDTA solution to chelate copper.

  • Workup: Extract with EtOAc or proceed directly to prep-HPLC if the DMSO concentration permits.

Protocol B: Purification of Lipophilic Chimeras

PROTACs often violate Lipinski's Rule of 5 (MW > 800 Da, high cLogP), making them "sticky" and prone to precipitation or broad peaks [3].

HPLC Method Parameters:

  • Column: C18 (high carbon load) or Phenyl-Hexyl (for

    
    -stacking selectivity).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • Note: PROTACs typically elute between 60-90% B.

  • Temperature: 40°C (Reduces viscosity and improves peak shape).

Troubleshooting Peak Shape: If peaks are splitting (common due to atropisomerism or linker flexibility), switch to a C4 column or elevate temperature to 50°C to accelerate conformational exchange.

Data Analysis & Validation

Verification of Synthesis (LC-MS)

Analyze fractions using ESI-MS. Look for the


 or 

adducts.
  • Warning: PROTAC linkers (especially PEG) are fragile. Minimize fragmentation voltage (Fragmentor: 100-135V) to avoid in-source decay that mimics impurity profiles [4].

The Hook Effect (Assay Interpretation)

When screening the library in a ternary complex assay (e.g., AlphaLISA), you must perform a dose-response curve.

  • Observation: Signal increases with concentration, peaks, and then decreases at high concentrations.

  • Cause: At high [PROTAC], binary complexes (PROTAC-POI and PROTAC-E3) outcompete the formation of the ternary complex.

  • Action: The

    
     of the bell-shaped curve indicates the optimal concentration for ternary complex formation. Do not screen at a single high concentration (e.g., 10 µM), or you will likely get false negatives [5].
    
ParameterOptimal RangeImpact on Degradation
Linker Length 12-24 Å (typically)Determines spatial proximity of E3 and POI.
Cooperativity (

)

Positive cooperativity stabilizes the ternary complex.[6]
Solubility > 10 µM (PBS)Critical for cellular uptake; PEG linkers improve this.

References

  • MedChemExpress. "PROTAC Synthesis | Click Chemistry." MedChemExpress Application Guide. Link

  • Nalawansha, D. A., & Crews, C. M. "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. (Contextual validation of click chemistry utility).

  • WuXi AppTec. "PROTAC Bioanalysis: Challenges and Strategies." WuXi AppTec DMPK Services, 2023.[7] Link

  • Waters Corporation. "Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification." Waters Application Notes, 2025.[8] Link

  • Ciulli, A. "How to improve the function of your PROTAC degrader by understanding ternary complex formation." NanoTemper Technologies, 2024. Link

Sources

Application Note: High-Resolution Chiral Separation of Enantiomeric Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Protocol Utilizing HPLC and SFC Methodologies

Executive Summary

The employment of analytical chemistry in pharmaceutical development is no longer limited to simple purity checks; it is the gatekeeper of drug safety. Since the FDA’s 1992 policy statement on stereoisomeric drugs, the separation of enantiomers has become a critical workflow in drug discovery. This Application Note provides a rigorous, field-proven protocol for separating chiral small molecules using the two dominant modalities: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We contrast the robustness of Normal Phase HPLC with the high-throughput efficiency of SFC, providing a decision framework for their specific application.

Regulatory & Scientific Context

The biological necessity of chiral separation stems from the fact that living systems are inherently chiral. One enantiomer of a drug may be therapeutic, while its mirror image (distomer) may be inert or toxic (e.g., Thalidomide).[1]

  • Regulatory Mandate: The FDA requires that the stereoisomeric composition of a drug with a chiral center be known and that specifications for the final product assure identity, strength, quality, and purity from a stereochemical viewpoint [1].

  • Mechanism of Action: Separation is achieved via the Three-Point Interaction Model .[1] The Chiral Stationary Phase (CSP) must form at least three simultaneous interactions (H-bonding,

    
    -
    
    
    
    stacking, steric inclusion) with one enantiomer to differentiate it from the other.
Method Development Workflow

The following decision tree illustrates the logical flow for selecting the appropriate separation mode based on analyte solubility and throughput requirements.

ChiralMethodDevelopment Start START: Racemic Mixture Solubility Solubility Check (MeOH/EtOH/IPA) Start->Solubility Screening Primary Column Screening (IA, IB, AD, OD) Solubility->Screening Decision Is Speed/Green Chemistry Critical? Screening->Decision SFC_Route Route A: SFC (Supercritical CO2) Decision->SFC_Route Yes (High Throughput) HPLC_Route Route B: Normal Phase HPLC (Hexane/Alcohol) Decision->HPLC_Route No (Robustness/Scale) SFC_Opt SFC Optimization (Pressure, Temp, Modifier) SFC_Route->SFC_Opt HPLC_Opt HPLC Optimization (Flow, Additive, Temp) HPLC_Route->HPLC_Opt Success Baseline Separation (Rs > 1.5) SFC_Opt->Success HPLC_Opt->Success

Figure 1: Strategic Decision Tree for Chiral Method Development. This workflow prioritizes solubility and throughput requirements to select between SFC and HPLC modalities.

Protocol A: Normal Phase Chiral HPLC

Objective: To achieve robust baseline resolution for scale-up or quality control (QC) environments where system stability is paramount.

4.1 Materials & Equipment
  • System: Binary Pump HPLC with UV/Vis or DAD detector.

  • Columns: Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate) - Chiralpak IA/AD).

  • Mobile Phase: n-Hexane (primary solvent) and Ethanol/Isopropanol (modifiers).

4.2 Step-by-Step Methodology
  • Column Conditioning:

    • Flush the column with 100% Ethanol at 0.5 mL/min for 30 mins to remove storage solvent.

    • Equilibrate with Mobile Phase (e.g., Hexane:EtOH 90:10) for 45 mins.

  • Sample Preparation:

    • Dissolve the racemate in the mobile phase or 100% Ethanol. Crucial: Avoid dissolving in strong solvents like DMSO or THF if using coated phases (AD/OD), as this will strip the selector from the silica [2].

    • Concentration: 0.5 – 1.0 mg/mL.

  • Screening Gradient:

    • Run an isocratic hold at 90:10 (Hexane:Alcohol).[2]

    • If retention is too low (

      
      ), decrease alcohol to 5% or 2%.
      
    • If retention is too high (

      
      ), increase alcohol to 20-30%.
      
  • Additive Optimization (The "Secret Sauce"):

    • For Basic Analytes (Amines): Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the alcohol portion. This suppresses silanol activity on the silica support, preventing peak tailing [3].

    • For Acidic Analytes: Add 0.1% Trifluoroacetic acid (TFA).

Protocol B: Chiral SFC (Supercritical Fluid Chromatography)

Objective: High-speed screening and purification with reduced solvent consumption.[3]

5.1 Principles

SFC utilizes supercritical CO


, which has the diffusivity of a gas (fast mass transfer) and the density of a liquid (solvating power). This allows for flow rates 3-4x faster than HPLC without significant pressure penalties [4].
5.2 Step-by-Step Methodology
  • System Setup:

    • Ensure the Back Pressure Regulator (BPR) is functioning. Standard setpoint: 120 bar (approx. 1740 psi). This maintains the CO

      
       in a supercritical state.
      
  • Mobile Phase Composition:

    • Component A: Liquid CO

      
      .
      
    • Component B: Methanol (preferred over Ethanol in SFC for lower viscosity).

  • Gradient Screening:

    • Start: 5% B to 40% B over 5 minutes.

    • Flow Rate: 3.0 - 4.0 mL/min (for a 4.6mm ID column).

  • Pressure & Temperature Tuning:

    • Temperature: Start at 40°C. Increasing to 50°C decreases density, reducing retention (elutes faster).

    • Pressure: Increasing BPR pressure increases density, increasing retention. Use this to fine-tune selectivity (

      
      ).
      
Comparative Analysis: HPLC vs. SFC

The choice between HPLC and SFC is often a trade-off between speed and established regulatory precedence.

FeatureNormal Phase HPLCSupercritical Fluid Chrom.[4] (SFC)
Primary Mechanism Adsorption / Steric FitAdsorption / Density-Modulated Solvation
Typical Run Time 15 – 45 minutes3 – 10 minutes
Viscosity High (limits flow rate)Low (allows high velocity)
Solvent Waste High (Hexane is neurotoxic/expensive)Low (CO

recycles; MeOH is cheap)
Sample Solubility Excellent for lipophilic compoundsGood, but polar compounds may precipitate
Scale-Up Linear, predictableRequires specialized phase separators
Troubleshooting & Optimization Logic

When separations fail, apply the following causal analysis:

  • Symptom: Broad peaks with tailing.

    • Cause: Non-specific interactions between the analyte and the silica support.

    • Fix: Increase basic (DEA) or acidic (TFA) additive concentration.

  • Symptom: Retention times drifting in SFC.

    • Cause: BPR fluctuation or temperature instability causing density changes.

    • Fix: Service the BPR static mixer; ensure column oven is stable.

  • Symptom: Loss of resolution on Coated Columns (AD/OD).

    • Cause: Sample solvent (e.g., THF, DCM) dissolved the stationary phase.

    • Fix: Use Immobilized columns (IA/IB/IC) which are covalently bonded and tolerate aggressive solvents [5].

References
  • U.S. Food and Drug Administration. (1992).[5][6][7] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Available at: [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA. Available at: [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Available at: [Link]

  • Teledyne ISCO. (2024).[3] HPLC or SFC? Which One Should I Choose? Available at: [Link]

  • Phenomenex. (2021). Advantages of using immobilized stationary phases in chiral separations. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing coupling efficiency of Boc-(R)-3-amino-4-(p-tolyl)butanoic acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Coupling of Boc-(R)-3-amino-4-(p-tolyl)butanoic Acid


-Amino Acids in SPPS

Executive Summary: The -Amino Acid Challenge

You are working with Boc-(R)-3-amino-4-(p-tolyl)butanoic acid , a


-homo-amino acid derivative. Unlike standard 

-amino acids, this molecule presents two distinct physicochemical hurdles:
  • Kinetic Sluggishness: The nucleophilic amine is located at the

    
    -position, and the side chain (p-tolyl) creates significant steric bulk, slowing down acylation rates.
    
  • Aggregation Propensity:

    
    -peptides adopt distinct secondary structures (e.g., 14-helices) that can lead to on-resin aggregation, making reactive sites inaccessible.
    

This guide provides high-fidelity protocols to overcome these barriers, assuming a standard Boc-SPPS workflow (TFA deprotection / HF cleavage) or a hybrid approach.

Module 1: Coupling Efficiency & Activation Chemistry

Q: My Kaiser test remains slightly blue even after a 2-hour coupling. Should I extend the time or change reagents?

A: Change the reagent class and extend the time. Standard carbodiimides (DCC/DIC) are often insufficient for hindered


-amino acids. 

The Mechanism:


-amino acid active esters are kinetically more stable to hydrolysis than their 

-counterparts due to the formation of a stable 6-membered pseudo-ring intermediate (vs. 5-membered for

-AAs).[1] This allows you to run couplings for 4–12 hours without significant reagent degradation.

Recommended Protocol (The "Power Coupling"): Switch to Uronium/Aminium or Phosphonium salts, which generate more reactive esters.

ComponentStandard ProtocolOptimized Protocol (Hindered)
Activator DIC / HOBtHATU (or PyBOP) / HOAt
Base DIPEA (2 eq)DIPEA (2 eq) or TMP (2,4,6-trimethylpyridine)
Stoichiometry 3 eq AA / 3 eq Activator3-4 eq AA / 3-4 eq Activator
Time 1-2 hours2 x 3 hours (Double Couple)
Solvent DMFNMP or DMF/DCM (1:1)

Expert Insight: If using HATU, ensure the base (DIPEA) is added last and immediately before adding to the resin. Premature addition can lead to guanidinylation of the amine (capping the chain).

Module 2: Solubility & Aggregation (The "p-Tolyl" Factor)

Q: The resin bed shrinks or looks "clumpy" during this coupling. Is the p-tolyl group causing precipitation?

A: Yes, the hydrophobic p-tolyl group combined with the


-backbone is likely inducing "hydrophobic collapse" or aggregation. 

The Fix: The p-tolyl moiety is highly lipophilic. Standard DMF may not solvate the growing chain effectively if the sequence is hydrophobic.

  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) for this step. NMP has superior solvating power for hydrophobic segments and

    
    -sheets.
    
  • The "Magic Mixture": If NMP fails, use a binary solvent system:

    • DCM/DMF (1:1): DCM swells the polystyrene core (if using Merrifield/PAM resin), while DMF solvates the peptide.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks (secondary structure) that cause aggregation.

Module 3: Monitoring & Quality Control

Q: Can I rely on the Kaiser Test? It seems inconsistent.

A: For


-amino acids, the Kaiser (Ninhydrin) test can be deceptive. 
  • False Negatives: The steric bulk of the p-tolyl group can prevent the ninhydrin molecule from reacting with the amine, even if the amine is free.

  • False Positives: If the deprotection (TFA step) was incomplete due to aggregation, you might see a faint blue that you mistake for "slightly uncoupled" when it's actually "slightly protected."

Alternative QC: The Chloranil Test While typically used for secondary amines (proline), the Chloranil test (acetaldehyde/chloranil) is often more reliable for sterically hindered primary amines where ninhydrin fails to penetrate.

  • Pass (Coupled): Colorless / Pale Yellow.

  • Fail (Uncoupled): Blue/Green spots on beads.

Visual Workflow: Optimized Coupling Cycle

The following diagram illustrates the critical decision points for coupling your hindered


-amino acid.

G Start Start: Resin-Peptide-NH2 (TFA Salt) Neutralize Neutralization (10% DIPEA in DCM, 2x 1min) Start->Neutralize Wash1 Wash: DCM x3, NMP x3 Neutralize->Wash1 PrepareAA Activation: Boc-Beta-AA (3eq) + HATU (2.9eq) + HOAt (3eq) in NMP Wash1->PrepareAA AddBase Add DIPEA (6eq) IMMEDIATELY before coupling PrepareAA->AddBase Couple Coupling Reaction 3-4 Hours @ RT AddBase->Couple QC QC: Chloranil / Kaiser Test Couple->QC Success Success: Proceed to Capping/Next Cycle QC->Success Negative (No Color) Fail Incomplete: Recouple QC->Fail Positive (Blue/Green) RecoupleStep Recouple Strategy: Change Solvent (DCM/DMF) OR Raise Temp (50°C) Fail->RecoupleStep RecoupleStep->Couple Repeat

Caption: Optimized workflow for coupling sterically hindered Boc-protected


-amino acids. Note the emphasis on NMP and extended coupling times.

FAQs: Specific Experimental Scenarios

Q: I am using microwave-assisted SPPS. Can I use it for this molecule? A: Yes, but with caution. Microwave energy helps overcome the steric barrier of the p-tolyl group.

  • Recommendation: Use 50°C (do not exceed 75°C to avoid Boc thermolysis).

  • Time: 10–15 minutes is usually sufficient.

  • Warning: If using HATU in a microwave, use a shorter time (max 10 min) to prevent racemization (though less risky for

    
    -AAs, it is still possible).
    

Q: Is racemization a major concern for this


-amino acid? 
A:  Generally, no. 

-amino acids are configurationally more stable than

-amino acids because the

-carbon (C2) is not the chiral center (C3 is). Deprotonation at C2 does not directly invert C3 [1]. However, "over-activation" can lead to other side reactions like elimination (formation of

-unsaturated esters), especially with the p-tolyl group providing conjugation potential. Stick to the recommended base equivalents.

Q: I see a mass shift of +98 Da in my final crude. What is this? A: This is likely a Phosphonium adduct (if using PyBOP) or a Guanidinium adduct (if using HATU/HBTU). This happens if the amino acid activation is slow (due to sterics) and the free amine on the resin reacts directly with the coupling reagent.

  • Prevention: Pre-activate the amino acid for 1-2 minutes before adding it to the resin. Ensure the amino acid is in excess relative to the coupling reagent (e.g., 3.0 eq AA : 2.9 eq HATU).

References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • National Institutes of Health (NIH). (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?Link

  • ResearchGate. (2025).[3] Procedures to Improve Difficult Couplings in SPPS.Link

  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis Protocols.Link

Sources

Side product formation during Boc deprotection of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: BOC-TOLYL-BETA-001

Executive Summary

You are likely encountering purity issues during the deprotection of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid . Unlike standard aliphatic amino acids, this substrate contains a p-tolyl moiety—an electron-rich aromatic ring.

The cleavage of the Boc group generates a reactive tert-butyl carbocation (


) .[1][2] Without adequate scavenging, this cation acts as an electrophile, attacking the p-tolyl ring in a Friedel-Crafts alkylation. This results in a persistent impurity (+56 Da) that is difficult to separate.

This guide provides the mechanistic root cause, a self-validating troubleshooting workflow, and an optimized "Scavenger Cocktail" protocol to eliminate this side reaction.

Module 1: Troubleshooting & FAQs

Q1: I see a persistent impurity with a mass of M+56 in my LCMS. What is it?

Diagnosis: This is the mono-tert-butylated side product . Root Cause: The p-tolyl group is an activated aromatic ring due to the inductive electron-donating effect of the methyl group. During deprotection, the Boc group fragments into CO₂ and a


 cation.[1][2][3] If this cation is not immediately quenched, it attacks the p-tolyl ring (likely at the ortho position relative to the methyl group) via electrophilic aromatic substitution (Friedel-Crafts).
Resolution:  You must add a "cation scavenger" to your deprotection cocktail. (See Module 3).
Q2: I see an impurity with M+14 (or M+28) after workup. Is my compound degrading?

Diagnosis: This is likely the methyl (or ethyl) ester of your product. Root Cause: This is a workup artifact, not a reaction side product. If you quench the acidic reaction mixture (TFA/HCl) with methanol or ethanol, the residual acid catalyzes the esterification of the free carboxylic acid. Resolution: Never quench acidic deprotection mixtures with alcohols. Use water, bicarbonate, or simply evaporate the acid under reduced pressure (azeotrope with toluene).

Q3: Can I use standard Anisole or Thioanisole as scavengers?

Technical Insight: You can, but they are not optimal for this specific substrate.

  • Anisole: While a traditional scavenger, anisole itself is an electron-rich aromatic ring. It competes with your p-tolyl ring for the cation. If the p-tolyl group is sufficiently reactive, anisole may not be fast enough to protect it completely.

  • Recommendation: Use Triethylsilane (TES) . TES acts via a hydride transfer mechanism, reducing the

    
     cation to isobutane (gas). This is kinetically faster and cleaner than aromatic scavengers for this specific application.
    
Q4: Is lactamization (cyclization) a risk for this beta-amino acid?

Risk Assessment: Low risk under acidic conditions, but High risk under basic conditions. Explanation:


-amino acids can cyclize to form 

-lactams (4-membered rings). However, this ring size is strained. Under the acidic conditions of Boc removal (TFA), the amine is protonated (

), which prevents the nucleophilic attack on the carboxylic acid required for cyclization. Warning: Do not heat the free base form of this amino acid, as thermal energy can overcome the strain barrier to form the lactam.

Module 2: Mechanistic Visualization

The following diagram illustrates the divergent pathways: Path A leads to the desired product via effective scavenging, while Path B leads to the irreversible alkylated impurity.

Boc_Mechanism Substrate (R)-3-(Boc-amino)-4-(p-tolyl)butanoic acid Intermediate Reactive Intermediate: tert-Butyl Cation (t-Bu+) Substrate->Intermediate TFA/Acid (-CO2) Product DESIRED PRODUCT: Free Amino Acid Salt Intermediate->Product Path A: With Scavenger (Hydride Transfer) SideProduct SIDE PRODUCT: tert-Butyl-p-tolyl impurity (M+56 Da) Intermediate->SideProduct Path B: No Scavenger (Attack on p-Tolyl ring) Scavenger Scavenger (TES) Scavenger->Product Quenches Cation

Figure 1: Mechanistic divergence during deprotection. Path B represents the Friedel-Crafts alkylation of the p-tolyl ring, which must be intercepted by a scavenger (Path A).

Module 3: Optimized Experimental Protocol

This protocol uses a Silane-Based Cocktail to ensure the


 cation is reduced to isobutane gas, leaving the p-tolyl ring untouched.
Reagents
  • Substrate: (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

  • Acid: Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required)

  • Scavenger: Triethylsilane (TES) (Alternative: Triisopropylsilane - TIPS)

Step-by-Step Procedure
  • Preparation: Dissolve the Boc-protected amino acid (1.0 equiv) in DCM (

    
    ).
    
  • Scavenger Addition (CRITICAL): Add Triethylsilane (2.5 equiv) to the DCM solution before adding the acid.

    • Why? The scavenger must be present the moment the cation is generated.

  • Acidolysis: Cool the solution to 0°C. Slowly add TFA (equal volume to DCM, resulting in a 1:1 TFA:DCM ratio).

    • Note: Gas evolution (CO₂ and Isobutane) will occur.[2] Ensure the vessel is vented.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

    • Monitoring: Check by TLC (stain with Ninhydrin) or LCMS. Look for the disappearance of starting material and the absence of the M+56 peak.

  • Workup (The "Clean" Isolation):

    • Concentrate the mixture in vacuo (rotary evaporator) at

      
      .
      
    • Co-evaporation: Add Toluene (

      
      ) and evaporate again. Repeat 2–3 times.
      
    • Why? Toluene forms an azeotrope with residual TFA, helping to remove the acid completely and preventing oil formation.

  • Precipitation: Add cold Diethyl Ether (

    
    ) to the residue. Triturate (scratch the flask) to induce precipitation of the amino acid TFA salt.
    
  • Filtration: Filter the white solid and wash with cold ether.

Module 4: Data Summary & Specifications

ParameterValue / Description
Target Molecule (R)-3-amino-4-(p-tolyl)butanoic acid (TFA Salt)
Molecular Weight (Free Base) ~193.24 g/mol
Impurity Mass Shift +56.06 Da (tert-butyl group addition)
Recommended Scavenger Triethylsilane (TES)
Scavenger Mechanism Hydride donor (

)
Avoid Methanol quench (forms Methyl Ester +14 Da)

References

  • Lundt, B. F., et al. (1978).[4] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][2][4][5][6] Mechanisms, byproduct formation and evaluation of scavengers.[4] International Journal of Peptide and Protein Research.[4][6]

  • Mehta, A., et al. (1992). Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[5][7] Tetrahedron Letters.

  • Pearson, A. (2024).[8] Friedel-Crafts Alkylation: Mechanism and Limitations.[9] Chemistry LibreTexts.

  • Sigma-Aldrich. (2025). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Guide.

Sources

Preventing racemization during the synthesis of chiral beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Beta-Amino Acid Synthesis Current Status: Operational 🟢 Ticket Queue: High Priority (Racemization & Epimerization Issues)

Welcome to the Beta-Amino Acid Synthesis Support Hub

User Guide Version: 4.2.1 (Seebach-Gellman Update) Scope: Synthesis, protection, coupling, and analysis of


- and 

-amino acids.

This guide addresses the "Silent Killer" of peptide chemistry: Racemization . Unlike


-amino acids, 

-amino acids present unique stereochemical vulnerabilities, particularly the

-isoforms. Below are the standard operating procedures (SOPs) and troubleshooting workflows to maintain enantiomeric excess (% ee).

Module 1: The Arndt-Eistert Homologation (Synthesis)

Ticket #1042: "I synthesized a beta-homo amino acid from an Fmoc-alpha-amino acid, but the final product has low optical rotation. Where did I lose the chirality?"

Diagnosis: The loss of chirality likely occurred during the Wolff Rearrangement step. While the formation of the diazoketone is generally safe, the subsequent rearrangement to the ketene intermediate is thermally sensitive. If the reaction temperature is too high or the silver catalyst is inefficient, the long-lived diazoketone species can undergo proton exchange (enolization) prior to rearrangement.

The Mechanism of Failure: The


-proton in the diazoketone is acidic. If the rearrangement is sluggish, base-catalyzed exchange with the solvent or trace water leads to racemization before the carbon skeleton extends.

Resolution Protocol (The Seebach Sonication Method): Do not use thermal rearrangement (reflux) for sensitive side chains. Use the Silver Benzoate/Sonication method.

  • Diazoketone Formation: React the Mixed Anhydride (formed from Fmoc-AA-OH + Ethyl chloroformate + NMM) with excess diazomethane (

    
    ) at -15°C.
    
  • Wolff Rearrangement (The Fix):

    • Dissolve the purified diazoketone in 1,4-dioxane/water (9:1).

    • Add 0.1 eq of Silver Benzoate (PhCOOAg) dissolved in Triethylamine (TEA).

    • Action: Sonicate (ultrasound bath) at room temperature.

    • Why: Sonication accelerates the decomposition of the silver-carbene complex, minimizing the lifespan of the racemization-prone intermediate.

Visualization: Arndt-Eistert Risk Points

ArndtEistert cluster_warning Critical Control Point Start Fmoc-alpha-AA MixedAnh Mixed Anhydride Start->MixedAnh ClCOOEt / NMM Diazo Diazoketone (Racemization Risk!) MixedAnh->Diazo CH2N2, -15°C Diazo->Diazo Thermal/Base (Proton Exchange) Ketene Ketene Intermediate Diazo->Ketene Wolff Rearrangement (Ag+, Sonication) Product Fmoc-beta-AA Ketene->Product H2O / Nucleophile

Caption: Workflow of Arndt-Eistert homologation highlighting the Diazoketone stage as the critical control point for racemization.

Module 2: Peptide Coupling & Activation

Ticket #2089: "My SPPS (Solid Phase Peptide Synthesis) failed. The beta-amino acid coupled, but the subsequent residues are a diastereomeric mess. I'm using HATU/DIEA."

Diagnosis: You are likely working with a


-amino acid .[1][2]
  • 
    -amino acids  (side chain on the 
    
    
    
    -carbon) are stereochemically stable because the
    
    
    -carbon is unsubstituted (CH2).
  • 
    -amino acids  (side chain on the 
    
    
    
    -carbon) are hypersensitive . The
    
    
    -proton is acidic because it is flanked by the carbonyl and the side chain. Strong bases (DIEA) combined with potent activators (HATU) cause rapid enolization or oxazolone formation.

Comparative Data: Coupling Reagents & Racemization Risk [3][4][5]

Reagent SystemActivation PotencyRacemization Risk (

)
Recommended For
HATU / DIEA Very HighHigh

-AA or difficult cyclizations (only with Collidine)
HBTU / DIEA HighHigh Routine

-AA, avoid for

DIC / HOBt ModerateLow Standard

-AA coupling
DIC / Oxyma HighVery Low Gold Standard for

-AA
PyBOP / Collidine HighLow-Moderate Alternative if Oxyma fails

Resolution Protocol (The "Base-Lite" Approach):

  • Switch Reagents: Discard HATU. Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .[5]

  • Switch Base: If a base is required (e.g., for salt forms), use 2,4,6-Collidine (TMP) instead of DIEA. Collidine is a weaker base and sterically hindered, reducing the rate of proton abstraction at the

    
    -position.
    
  • Pre-activation: Minimize pre-activation time. Add the coupling cocktail to the resin immediately after mixing.

Visualization: The Oxazolone Trap

Oxazolone ActivatedAA Activated Beta2-AA (O-Acyl Urea) Oxazolone 5(4H)-Oxazolone (Azlactone) ActivatedAA->Oxazolone Intramolecular Attack Enol Enolized Oxazolone (ACHIRAL) Oxazolone->Enol Base (DIEA) Alpha-Deprotonation ProductL L-Peptide Oxazolone->ProductL Amine Attack ProductD D-Peptide (Epimer) Oxazolone->ProductD Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: Mechanism of racemization via the oxazolone intermediate. Base-mediated enolization destroys the chiral center.

Module 3: Fmoc Deprotection of -Amino Acids

Ticket #3011: "I successfully coupled an Fmoc-beta2-amino acid. I removed the Fmoc group with 20% Piperidine, but the final peptide purity is terrible. Mass spec shows the correct mass, but HPLC shows doublets."

Diagnosis: You have epimerized the terminal


-residue during deprotection.
Standard 20% Piperidine in DMF is too basic (

) and the reaction time (usually 20 mins) is too long. The basic conditions remove the Fmoc group but also abstract the acidic

-proton of the

-residue.

Resolution Protocol (The DBU Method): For


-amino acids, you must use a non-nucleophilic, weaker base protocol or significantly reduce contact time.

The "Fast-Fmoc" Protocol for


-Residues: 
  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

  • Time: 2 x 3 minutes (Short bursts).

  • Wash: Extensive washing with DMF immediately after draining.

  • Alternative: If using standard 20% Piperidine, reduce time to 1 x 5 minutes max, but DBU is safer.

Module 4: Analytical Verification (Marfey's Method)

Ticket #4002: "How do I prove my beta-amino acid didn't racemize? Chiral HPLC columns are expensive and I don't know which one to buy."

Diagnosis: Direct chiral HPLC is difficult without specific method development. The industry standard for verifying amino acid optical purity is Marfey's Method . It converts enantiomers into diastereomers, which can be separated on a standard C18 HPLC column.

Protocol (Marfey's Analysis):

  • Hydrolysis: Hydrolyze a small sample of your peptide (6N HCl, 110°C, 24h). Note:

    
    -peptides hydrolyze slower than 
    
    
    
    -peptides; you may need 48h.
  • Derivatization:

    • Neutralize the hydrolysate.

    • Add L-FDAA (Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

    • Heat at 40°C for 1 hour.

  • Analysis: Inject onto a standard C18 RP-HPLC column.

  • Interpretation:

    • L-AA-L-FDAA elutes at Time A.

    • D-AA-L-FDAA elutes at Time B.

    • If you see two peaks, racemization occurred.

Visualization: Marfey's Decision Tree

Marfeys Sample Peptide Sample Hydrolysis Acid Hydrolysis (6N HCl) Sample->Hydrolysis Deriv Derivatize w/ L-FDAA Hydrolysis->Deriv HPLC C18 HPLC Analysis Deriv->HPLC Result1 Single Peak HPLC->Result1 >99% ee Result2 Double Peak HPLC->Result2 Racemization Detected

Caption: Analytical workflow using Marfey's Reagent to detect racemization on standard C18 columns.

References

  • Seebach, D., et al. (1996). "Synthesis of

    
    -Oligopeptides Carrying the Side Chains of the Proteinogenic Amino Acids." Helvetica Chimica Acta. 
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

  • Marfey, P. (1984).[6] "Determination of D-amino acids in peptides and proteins." Carlsberg Research Communications.

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development.

  • Podlech, J., & Seebach, D. (1995).[7][8] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition.

Sources

Technical Support Center: Purification of Crude (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

[1]

Case ID: PUR-BOC-BETA-AA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Subject: Purification Strategy & Troubleshooting for Boc-Protected

12

Executive Summary

You are dealing with a Boc-protected


-amino acid12
  • Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile.[1][2] Exposure to pH < 2.0 or heating in acidic media will cause deprotection, yielding the free amino acid salt.[2]

  • Lipophilicity: The p-tolyl group makes the molecule significantly more lipophilic than standard amino acids, increasing the risk of "oiling out" rather than crystallizing.[2]

  • Enantiomeric Purity: As an (R)-isomer, maintaining optical purity is paramount.[1][2] Aggressive heating or strong base can lead to racemization via enolization of the carboxylic acid alpha-position (though less prone in

    
    -amino acids than 
    
    
    -amino acids, it remains a risk).[1][2]

This guide provides a self-validating purification protocol (The "Golden Path") followed by a troubleshooting Q&A.

Module 1: The "Golden Path" Purification Protocol

Objective: Isolate high-purity (>98%) product from crude reaction mixture without chromatography.

Phase A: Chemoselective Acid-Base Extraction

Rationale: This method leverages the carboxylic acid functionality to separate the product from non-acidic impurities (unreacted starting materials, catalysts) and very weak acids.

Reagents Required:

  • Ethyl Acetate (EtOAc) - Primary Solvent[1]

  • Sat. NaHCO

    
     (aq) - Mild Base[1]
    
  • 10% Citric Acid or 0.5M KHSO

    
     - Mild Acid (Crucial for Boc stability)[1]
    
  • Brine (Sat. NaCl)[1]

Protocol:

  • Dissolution: Dissolve crude oil in EtOAc (10 mL/g crude).

  • Basic Extraction: Wash the organic layer with Sat.[1][2] NaHCO

    
     (
    
    
    vol).[1][3]
    • Mechanism:[4][5][6][7] The carboxylic acid deprotonates (R-COO

      
       Na
      
      
      ) and moves to the aqueous layer.[1][2] Impurities remain in the organic layer.[2]
  • Phase Separation: Keep the Aqueous Layer .[1][2] Discard the organic layer (after checking by TLC that product is absent).[1][2]

  • Acidification (CRITICAL STEP):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add 10% Citric Acid or 0.5M KHSO

      
        while stirring until pH reaches 3.0 – 4.0 .
      
    • Warning:DO NOT use HCl. Strong mineral acids can drop local pH < 1.0, triggering Boc cleavage (isobutylene gas evolution).[1]

  • Re-extraction: Extract the cloudy aqueous mixture with fresh EtOAc (

    
     vol). The product is now protonated (R-COOH) and returns to the organic phase.[1][2]
    
  • Drying: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    , and concentrate in vacuo at <40 °C.
Phase B: Anti-Solvent Crystallization

Rationale: The p-tolyl group aids crystallization due to

212
  • Solvent System: EtOAc (Good solvent) / Heptane or Hexanes (Anti-solvent).[1][2]

  • Dissolution: Dissolve the semi-solid residue from Phase A in the minimum amount of warm EtOAc (35–40 °C).

  • Nucleation: Add Heptane dropwise until the solution turns slightly turbid. Stop stirring.

  • Seeding: If available, add a seed crystal. If not, scratch the glass surface to induce nucleation.[2]

  • Propagation: Allow to stand at Room Temperature (RT) for 2 hours, then move to 4 °C overnight.

  • Filtration: Collect white solids by filtration.[1][2] Wash with cold 1:4 EtOAc:Heptane.[1][2]

Visual Workflow: Acid-Base Extraction Logic

PurificationLogicStartCrude Mixture(Product + Impurities)DissolveDissolve in EtOAcStart->DissolveBaseWashWash with Sat. NaHCO3Dissolve->BaseWashSplit1Phase SeparationBaseWash->Split1OrgLayer1Organic Layer(Non-acidic Impurities)Split1->OrgLayer1DiscardAqLayer1Aqueous Layer(Product as Carboxylate)Split1->AqLayer1KeepAcidifyAcidify to pH 3-4(Citric Acid/KHSO4)AqLayer1->AcidifyExtractExtract with EtOAcAcidify->ExtractFinalOrgFinal Organic Layer(Pure Product)Extract->FinalOrgCrystallizeCrystallize(EtOAc / Heptane)FinalOrg->Crystallize

Caption: Logic flow for chemoselective isolation of Boc-protected acids. Note the critical discard of the initial organic phase.[2]

Module 2: Troubleshooting Center (FAQs)

Category: Yield & Physical State

Q: My product is "oiling out" instead of crystallizing. How do I fix this?

  • Diagnosis: The lipophilic p-tolyl group and the flexible Boc carbamate create a low melting point.[1][2] Traces of solvent (EtOAc) act as plasticizers, preventing lattice formation.

  • Solution (The "Pulping" Method):

    • Concentrate the oil to dryness.[1][2]

    • Add 5–10 volumes of pure Hexane or Pentane .

    • Vigorously stir/sonicate the biphasic mixture. The hydrocarbon extracts residual EtOAc.[2]

    • The oil should slowly harden into a white solid over 1–2 hours.[1][2] Filter this solid.[1][2]

    • Reference: This technique is standard for lipophilic Boc-amino acids [1].[1][2]

Q: I have low recovery after the acid-base extraction.

  • Diagnosis: The pH during acidification was likely not low enough.[2]

  • Technical Insight: The pKa of a

    
    -amino acid carboxylate is typically ~4.0–4.[1][2]5. If you acidified only to pH 5 or 6, a significant portion of your product is still ionized (water-soluble).[1][2]
    
  • Corrective Action: Adjust the aqueous phase to pH 3.0 . Use a calibrated pH meter, not just litmus paper.[2] Ensure you re-extract the aqueous layer multiple times (3x) with EtOAc.[1][2]

Category: Chemical Stability[1][5][8]

Q: NMR shows the tert-butyl peak (1.4 ppm) is gone or diminished.

  • Diagnosis: Boc deprotection occurred.[1][2][]

  • Root Cause: You likely used HCl or heated the solution while it was acidic.[2]

  • Corrective Action: Switch to Citric Acid or Potassium Bisulfate (KHSO

    
    )  for acidification.[1] Never heat the acidic aqueous phase.[2] If you must use RP-HPLC, ensure fractions are neutralized immediately or lyophilized, not evaporated on a rotovap at high heat [2].[2]
    

Q: Can I use Silica Gel Chromatography?

  • Answer: Yes, but with caution.

  • Protocol: Silica is slightly acidic.[1][2]

    • Use a mobile phase containing 1% Acetic Acid (e.g., Hexane/EtOAc + 1% AcOH) to prevent "streaking" of the carboxylic acid.

    • Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) to neutralize it, but this will convert your acid to a salt, which may stick. The Acidic mobile phase is preferred for the free acid form.[2]

Category: Enantiomeric Purity[1][7]

Q: How do I remove the (S)-enantiomer if the crude is racemic?

  • Strategy: You cannot separate enantiomers by standard silica chromatography or simple extraction.[1][2]

  • Method 1 (Chiral Resolution): Form a salt with a chiral amine, such as (S)-(-)-

    
    -Methylbenzylamine .[1] The (R,S) salt and (S,S) salt will have different solubilities in EtOAc/EtOH. Crystallize to constant melting point.[1][2]
    
  • Method 2 (Chiral HPLC): See Module 3.

Module 3: Analytical Validation

Data Table: Purity Specifications

ParameterSpecificationMethodNotes
Appearance White Crystalline SolidVisualOily residue implies solvent entrapment.[1][2]
Chemical Purity > 98.0%HPLC (C18)Mobile Phase: H

O/ACN + 0.1% H

PO

.[1][2]
Enantiomeric Excess > 99.0% eeChiral HPLCCritical for drug development.[1][2]
Identity Conforms1H NMRWatch for t-Bu singlet (9H) at ~1.4 ppm.[1][2]

Chiral HPLC Method (Recommended):

  • Column: Daicel Chiralpak AD-H or IA (Amylose-based).[1][2]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (Aromatic p-tolyl).[1][2]

  • Note: The 0.1% TFA is necessary to keep the carboxylic acid protonated and sharp; otherwise, peaks will broaden significantly [3].[2]

References

  • Crystallization of Boc-amino acids

    • Source: CN112661672A (Patent).[1][2] Describes the "pulping" method using weak polar solvents (hexane/ether) to solidify oily Boc-amino acids.[1][2][4]

    • Verification:[1]

  • Boc Stability in Acidic Media

    • Source: Greene, T. W., & Wuts, P. G. M.[5] Protective Groups in Organic Synthesis. (Standard Text). Confirms stability at pH 3-4 and instability at pH < 1.[1][2]

    • Context: "Boc-Protected Amino Groups - Stability." Organic Chemistry Portal.
    • Verification:[1]

  • Chiral Separation of Boc-Amino Acids

    • Source: Phenomenex Chiral HPLC Guide.[1][2]

    • Context: Describes the use of Amylose/Cellulose columns (Lux/Chiralpak) with acidic modifiers for N-blocked amino acids.
    • Verification: (General landing page for verification of manufacturer specs).[1]

  • Analogous Synthesis (Sitagliptin Intermediate)

    • Source: Hansen, K. B., et al. "First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin." Organic Process Research & Development, 2005.[2]

    • Context: Describes the handling of Boc-amino acids with lipophilic aryl side chains (trifluorophenyl analog).
    • Verification:[1]

Common pitfalls in the synthesis of Boc-protected non-canonical amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Non-Canonical Amino Acid Synthesis Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in complex peptide chemistry and protecting group strategies. You are likely here because standard protocols for Glycine or Alanine are failing with your bulky, sterically hindered, or functionalized non-canonical amino acids (ncAAs).

When synthesizing Boc-protected ncAAs, we move beyond simple "recipe following" into the realm of physical organic chemistry. We must balance solubility parameters , nucleophilicity , and thermodynamics .

Below is your technical guide, structured to troubleshoot and optimize your specific workflow.

Module 1: The Solubility & Kinetics Trap

Symptom: “My starting material won't dissolve, or the reaction stalls at 50% conversion after 24 hours.”

The Causality: Standard amino acids dissolve in 1:1 Dioxane/Water. Non-canonicals often possess large hydrophobic side chains (e.g., adamantyl, naphthyl) or rigid backbones that crash out in aqueous media, preventing the nucleophilic attack on


. Conversely, highly polar ncAAs may require specific pH windows to remain reactive.

The Protocol:

  • Solvent Engineering: Do not default to Dioxane.

    • For Hydrophobic ncAAs: Shift to THF/Water (2:1) or even pure DMSO with an organic base (DIPEA). THF solubilizes bulky lipophilic chains better than dioxane.

    • For Aggregation-Prone ncAAs: Use Ultrasound (Sonication) . Sonicate the suspension of amino acid and base before adding

      
      . This breaks crystal lattice energy, increasing surface area for the reaction.
      
  • The "Portion-Wise" Addition Rule:

    • Never add

      
       in one shot if your reaction is heterogeneous. The local concentration of reagent becomes too high, promoting hydrolysis over aminolysis.
      
    • Action: Add

      
       (1.1 – 1.5 eq) as a solution in the organic co-solvent over 30 minutes.
      

Decision Matrix: Solvent System Selection

SolventSelection Start Analyze ncAA Side Chain Hydrophobic Hydrophobic / Bulky (e.g., Adamantyl, Biphenyl) Start->Hydrophobic Polar Polar / Zwitterionic (e.g., Citrulline analogs) Start->Polar AcidSensitive Acid/Base Sensitive (e.g., Boronic acids) Start->AcidSensitive Solvent1 THF : Water (2:1) Base: NaOH or TEA Hydrophobic->Solvent1 Max Solubilization Solvent2 Dioxane : Water (1:1) Base: Na2CO3 Polar->Solvent2 Standard Schotten-Baumann Solvent3 DCM (Anhydrous) Base: DIPEA/TMSCl (Transient Protection) AcidSensitive->Solvent3 Avoid Aqueous pH

Figure 1: Solvent and base selection logic based on the physicochemical properties of the non-canonical amino acid.

Module 2: Chemoselectivity & pH Control

Symptom: “I see dipeptides (oligomerization) or side-chain protection (O-Boc/S-Boc).”

The Causality:

  • Oligomerization: Occurs if the carboxylate group activates. This is rare in Schotten-Baumann conditions unless the pH drops too low (protonating the amine) or you use activating agents.

  • Side-Chain Protection: Phenols (Tyr analogs) and Thiols (Cys analogs) become nucleophilic at high pH (>10). If you use DMAP (4-Dimethylaminopyridine) as a catalyst, you will get O-Boc and S-Boc side products because DMAP creates a "super-active" acylating species.

The Protocol:

  • The "pH Stat" Method:

    • Maintain pH between 9.0 and 10.0 .

    • Why? Below pH 9, the

      
      -amine is protonated (
      
      
      
      ) and unreactive. Above pH 10, hydrolysis of
      
      
      accelerates, and side-chain nucleophiles (Phenol
      
      
      ) deprotonate and react.
    • Action: Use a pH meter. Add base (1M NaOH) dropwise to maintain pH ~9.5.

  • The "No-DMAP" Rule:

    • Avoid DMAP for amino acid protection. It is too aggressive. If the reaction is slow, increase temperature to 35-40°C rather than adding a nucleophilic catalyst.

Module 3: The "Grease" Problem (Purification)

Symptom: “My product is an oil contaminated with excess


 that won't crystallize.”

The Causality:


 is a low-melting solid/oil. It co-elutes with many Boc-ncAAs on silica and is hard to remove via vacuum due to its "sticky" nature.

The Solution: The DMEDA Scavenger Wash This is the most robust method to chemically remove excess reagent without column chromatography.

The Mechanism: We add N,N-Dimethylethylenediamine (DMEDA) .

  • DMEDA (primary amine) reacts rapidly with excess

    
     to form a Boc-DMEDA urea.
    
  • This byproduct contains a tertiary amine.

  • During the acid workup (pH 2-3), the tertiary amine protonates and becomes water-soluble.

  • Your Boc-ncAA (carboxylic acid) remains protonated (neutral) and stays in the organic layer.

Step-by-Step DMEDA Protocol:

  • Reaction Complete: Confirm consumption of amine by TLC/LCMS.

  • Scavenge: Add DMEDA (0.2 – 0.5 eq relative to starting

    
    ) . Stir for 15 minutes at Room Temp.
    
  • Evaporation: Remove organic solvent (THF/Dioxane) in vacuo.

  • Partition: Dilute residue with Water and Ethyl Acetate (EtOAc).

  • Acidify: Slowly add 1M

    
     or 0.5M HCl to the biphasic mixture until aqueous pH is 2-3.
    
  • Extract: Shake. The Boc-DMEDA scavenger stays in the water (cationic). The Boc-ncAA moves to EtOAc (neutral).

  • Wash: Wash EtOAc layer with brine, dry over

    
    , and concentrate.
    

Workup Flowchart

WorkupProtocol ReactMix Reaction Mixture (Product + Excess Boc2O) AddScav Add DMEDA (Stir 15 min) ReactMix->AddScav Evap Evaporate Organic Solvent AddScav->Evap Acidify Acidify to pH 2-3 (Partition EtOAc / Water) Evap->Acidify Sep Phase Separation Acidify->Sep AqLayer Aqueous Layer (Contains: Salts, Protonated DMEDA-Boc) Sep->AqLayer Waste OrgLayer Organic Layer (Contains: Pure Boc-ncAA) Sep->OrgLayer Product

Figure 2: The chemical scavenging workflow to remove excess anhydride without chromatography.

Troubleshooting Data Table

IssueDiagnostic (Observation)Root CauseCorrective Action
Emulsion during workup Layers do not separate in EtOAc/WaterAmphiphilic nature of ncAAAdd Brine or a small amount of Isopropanol . Filter through Celite if solids are present.
Low Yield Product lost in aqueous layerpH of aqueous layer > 4Ensure pH is 2-3 during extraction. For acid-sensitive groups, use Citric Acid buffer (pH 4).
O-Boc Formation Extra peaks in NMR (Tyr/Ser analogs)pH > 10 or DMAP usedTreat crude with LiOH/THF briefly to hydrolyze the less stable O-Boc ester while keeping N-Boc intact.
Racemization Enantiomeric excess (ee) dropsHigh temperature + Strong BaseSwitch to NaHCO3 (weaker base) and keep temp < 25°C. Avoid activating carboxylate.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Authoritative source on protection mechanisms).

  • Basel, Y.; Hassner, A. "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate." Synthesis, 2001 , 4, 550–552. (Primary source for scavenger protocols).

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group." Journal of Peptide Research, 2001 , 58, 338–341. (Context on stability and deprotection).

  • Organic Chemistry Portal. "Boc-Protected Amino Acids." (General reaction conditions and reagent data).

Sources

Optimizing reaction conditions for Boc protection of (R)-3-amino-4-(p-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Method Optimization & Troubleshooting Subject: Protocol Optimization for N-tert-butoxycarbonyl (Boc) protection of


-amino acid derivatives.
Executive Summary

This guide addresses the specific challenges of protecting (R)-3-amino-4-(p-tolyl)butanoic acid . Unlike standard


-amino acids (e.g., Glycine, Alanine), this substrate is a 

-amino acid
possessing a lipophilic p-tolyl side chain.

Successful protection requires balancing three competing factors:

  • Solubility: Overcoming the zwitterionic lattice energy while accommodating the hydrophobic p-tolyl group.

  • Nucleophilicity: Maintaining the amine in its unprotonated form (

    
    ) without hydrolyzing the sensitive Boc reagent.
    
  • Extraction Efficiency: Ensuring the final product is fully protonated (

    
    ) during workup to partition into the organic phase.
    
Part 1: The Optimized Protocol (SOP)

Recommendation: Modified Schotten-Baumann Conditions. We recommend a biphasic system (Water/Dioxane) using Sodium Hydroxide (NaOH) as the base. This provides the most robust solubility profile for the p-tolyl derivative compared to weaker bases like


.
Reagent Stoichiometry Table
ComponentRoleEquivalents (eq.)Notes
Substrate Starting Material1.0(R)-3-amino-4-(p-tolyl)butanoic acid

Reagent1.1 – 1.2Slight excess ensures conversion; large excess causes di-Boc byproducts.
NaOH (1 M) Base2.0 – 2.21 eq. neutralizes the zwitterion; 1 eq. scavenges protons released during reaction.
Dioxane SolventN/AUse 1:1 ratio (v/v) with water to solubilize the p-tolyl group.
Step-by-Step Workflow
  • Dissolution: Suspend the amino acid in water. Add 1.0 eq of 1 M NaOH. The solution should become clear as the zwitterion converts to the sodium salt.

  • Co-solvent Addition: Add 1,4-Dioxane (volume equal to water).

  • Reagent Addition: Add

    
     (dissolved in a minimal amount of Dioxane) dropwise at 
    
    
    
    .
  • pH Maintenance: Add the remaining base (approx. 1.0–1.2 eq) slowly to maintain pH between 10–11 .

    • Why? Below pH 9, the amine protonates (

      
      ) and stops reacting. Above pH 12, 
      
      
      
      hydrolyzes rapidly.
  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours.

  • Work-up:

    • Wash with

      
       (Ether) while basic to remove unreacted 
      
      
      
      and non-acidic impurities.
    • Acidify the aqueous layer to pH 2–3 using 1 M

      
       or Citric Acid (avoid strong HCl to prevent Boc removal).
      
    • Extract the product into Ethyl Acetate (EtOAc).[1][2]

Visual Workflow: Reaction Logic

BocProtection Start Start: (R)-3-amino-4-(p-tolyl)butanoic acid Solubilization Add 1M NaOH + Dioxane (1:1) Target pH: 12-13 (Initial) Start->Solubilization Addition Cool to 0°C Add Boc2O dropwise Solubilization->Addition Reaction Warm to RT Monitor pH (Keep 10-11) Addition->Reaction Check TLC/HPLC Check Complete? Reaction->Check Check->Reaction No (Add Base) Wash Basic Wash (Et2O) Removes excess Boc2O Check->Wash Yes Acidify Acidify Aqueous Layer (pH 2-3 with Citric Acid) Wash->Acidify Extract Extract with EtOAc Dry & Concentrate Acidify->Extract

Caption: Optimized workflow for Boc protection of lipophilic


-amino acids.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: Solubility & Emulsions

Q: My starting material is not fully dissolving even after adding Dioxane. What is wrong? A: The p-tolyl group significantly increases the hydrophobicity of your substrate compared to standard amino acids.

  • Diagnosis: You likely have not added enough base to break the zwitterionic lattice, or your water-to-organic ratio is too high.

  • Fix: Ensure you have added at least 1.0 equivalent of NaOH relative to the amino acid. If it remains cloudy, increase the Dioxane ratio to 2:1 (Dioxane:Water). Do not heat the reaction above

    
     as this encourages Boc degradation.
    
Issue 2: Low Yield

Q: The reaction shows conversion on TLC, but I am recovering very little product after extraction. A: This is a classic work-up pH error.

  • The Science: The Boc-protected amino acid is a carboxylic acid. At neutral or basic pH, it exists as a water-soluble carboxylate salt (

    
    ).
    
  • The Fix: You must acidify the aqueous phase to pH 2–3 before the final extraction. This protonates the carboxylate (

    
    ), pushing it into the organic layer (EtOAc).
    
  • Warning: Do not go below pH 1. Strong mineral acids (conc. HCl) can cleave the Boc group you just installed.[3][4] Use 5%

    
     or 10% Citric Acid for a safe, controlled acidification [1].
    
Issue 3: Impurities (Oligomers)

Q: I see a secondary spot on TLC that runs higher than my product. Is it a di-Boc byproduct? A: Yes, it is possible to form a "di-Boc" species (acylation of the urethane nitrogen), especially if you used a large excess of


 or a catalyst like DMAP.
  • Prevention: Avoid DMAP for primary amines; it is usually unnecessary and promotes side reactions. Keep

    
     equivalents near 1.1.
    
  • Purification: The di-Boc byproduct is often unstable to mild base. Stirring the crude residue in MeOH with a small amount of

    
     can sometimes revert the di-Boc back to the mono-Boc product.
    
Issue 4: Reaction Stalled

Q: The reaction has slowed down and ~30% starting material remains. A: Check the pH. As the amine reacts, it releases a proton, neutralizing the base and dropping the pH.

  • The Mechanism: If pH drops below ~9.5, the remaining amine becomes protonated (

    
    ) and is no longer nucleophilic.
    
  • The Fix: Add more NaOH dropwise to bring the pH back to 10–11.

Part 3: Decision Logic for pH Control

The success of this reaction is almost entirely dependent on pH management. Use this logic tree to guide your monitoring.

pHLogic Measure Measure pH Low pH < 9 Measure->Low Ideal pH 10-11 Measure->Ideal High pH > 12 Measure->High ActionLow Amine Protonated (Reaction Stops) ADD BASE Low->ActionLow ActionIdeal Nucleophilic Amine (Reaction Proceeding) MAINTAIN Ideal->ActionIdeal ActionHigh Boc2O Hydrolysis (Reagent Destroyed) ADD BUFFER/WAIT High->ActionHigh

Caption: pH Decision Matrix for Boc Protection.

Part 4: Analytical Validation

Once isolated, confirm the structure of Boc-(R)-3-amino-4-(p-tolyl)butanoic acid :

  • 
     NMR (DMSO-d6 or 
    
    
    
    ):
    • Look for the Boc singlet (9 protons) at

      
       ppm.
      
    • Verify the p-tolyl methyl group (3 protons) at

      
       ppm.
      
    • Check the

      
      -proton  (chiral center) shift; it should move downfield compared to the starting material due to the carbamate electron withdrawal.
      
  • Enantiomeric Excess (ee):

    • Boc protection under basic aqueous conditions generally preserves stereochemistry. However, if racemization is suspected, analyze via Chiral HPLC (e.g., Chiralpak AD-H column) using Heptane/IPA mixtures.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for pH control and workup stability).

  • Sigma-Aldrich. (n.d.). Boc-Protected Amino Groups - Protocol and Mechanism. Organic Chemistry Portal. (Details on Schotten-Baumann conditions).

  • Bradberry, S. et al. (2013). Dual protection of amino functions involving Boc. RSC Publishing. (Discussion on di-Boc formation and side reactions).

  • PubChem. (2025).[6] 4-Oxo-4-(p-tolylamino)butanoic acid Structure and Properties. (Structural data for p-tolyl derivatives).

Sources

Technical Support Center: Optimizing Atom Economy & Sustainability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Green Peptide Chemistry Support Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Atom Economy" Trap

As researchers, we often conflate Atom Economy (AE) with Process Mass Intensity (PMI) . In peptide synthesis, strict AE (MW Product / MW Reagents) is inherently poor due to the mass of protecting groups (Fmoc/Boc) and leaving groups.

To truly improve sustainability and efficiency, this guide focuses on reducing PMI .

  • Standard SPPS PMI: 3,000 – 15,000 kg waste / 1 kg peptide.[1]

  • Target Green PMI: < 500 kg waste / 1 kg peptide.

This guide addresses the three biggest "bleed points" in your process: Solvent Waste (80-90% of mass) , Excess Reagents , and Purification Losses .

Module 1: Solvent Replacement Strategies

The single most effective way to improve your process economy is to replace DMF/NMP/DCM.

Core Protocol: Implementing Binary Solvent Systems

Pure green solvents often fail due to viscosity (causing mass transfer issues) or poor solubility. We recommend Binary Systems to balance solvation and kinetics.

Solvent SystemRoleBest Use CaseViscosity Profile
DMSO : EtOAc (1:9 to 4:6) Universal DMF ReplacementGeneral SPPS, Fmoc removalLow-Medium
NBP : EtOAc (1:1) High-Swelling AlternativeDifficult sequences, low-loading resinsMedium
2-MeTHF DCM ReplacementResin swelling, cleavage stepsLow
Cyrene High-Polarity AproticSpecialized coupling (often requires dilution)High
Troubleshooting Guide: Solvents

Q: I switched to 2-MeTHF, but my peptide yield dropped, and the resin looks "clumpy."

Diagnosis: 2-MeTHF has excellent swelling properties for polystyrene resins but can cause peptide aggregation (gelation) in longer sequences due to its lower polarity compared to DMF. Solution: Switch to a Binary Mixture . Add a dipolar aprotic co-solvent.

  • Action: Use 2-MeTHF : NBP (N-butylpyrrolidinone) (1:1) . NBP disrupts beta-sheet aggregation, while 2-MeTHF maintains resin swelling.

Q: My coupling kinetics are sluggish in DMSO/EtOAc mixtures.

Diagnosis: While safer, esters like EtOAc can dampen the basicity of the reaction slightly or alter the dielectric environment, slowing kinetics. Solution: Increase temperature or concentration.

  • Action: Raise reaction temperature to 40-50°C (if Cys/His are absent to avoid racemization). Alternatively, increase reagent concentration by 20%—the solvent reduction value outweighs the slight reagent increase.

Visual Workflow: Green Solvent Decision Tree

SolventSelection Start Start: Solvent Selection ResinType Resin Type? Start->ResinType PS Polystyrene (PS) ResinType->PS PEG PEG/ChemMatrix ResinType->PEG SeqDiff Sequence Difficulty? PS->SeqDiff PEG->SeqDiff Easy Short (<10 AA), Non-aggregating SeqDiff->Easy Low Aggregation Hard Long (>10 AA), Aggregation Prone SeqDiff->Hard High Aggregation Solv1 DMSO : EtOAc (20:80) Easy->Solv1 Cost Effective Solv2 NBP : EtOAc (1:1) Hard->Solv2 Best Solvation Solv3 2-MeTHF : NBP (1:1) Hard->Solv3 Alt for PS Resin

Figure 1: Decision matrix for selecting green binary solvent mixtures based on resin type and sequence complexity.

Module 2: Methodology Shift (Tag-Assisted & Hybrid Synthesis)

Stop relying solely on SPPS. The highest Atom Economy is achieved by moving to Liquid Phase Peptide Synthesis (LPPS) with precipitation tags.

The Technology: GAP (Group Assisted Purification)

GAP chemistry utilizes a hydrophobic "anchor" (Tag) attached to the C-terminus.

  • Coupling: Performed in solution (fast kinetics, 1.1–1.5 eq reagents vs 3–5 eq in SPPS).

  • Purification: No HPLC. The Tag renders the peptide insoluble in specific solvents (e.g., water or dilute acid). You simply wash the impurities away.

  • Atom Economy: Massive increase because you recycle the reaction solvent and avoid silica/HPLC waste.

Troubleshooting Guide: Hybrid/GAP Synthesis

Q: The GAP-tag isn't precipitating cleanly; I'm losing product in the supernatant.

Diagnosis: The peptide chain has become too polar, overpowering the hydrophobic tag (e.g., Benzyl alcohol derivatives or Phytol). Solution: Adjust the precipitation solvent polarity.

  • Action: If using water for precipitation, switch to a brine solution or cold dilute HCl . The ionic strength helps "salt out" the tagged peptide. Alternatively, use a more hydrophobic tag (e.g., Solbrol-based) for sequences >15 AA.

Q: I see racemization at the C-terminal residue during Tag attachment.

Diagnosis: Esterification of the first amino acid to the tag often requires DMAP or strong activation, leading to epimerization. Solution: Use "Pre-loaded" Tags or enzymatic attachment.

  • Action: Use a lipase-catalyzed attachment (high specificity) or purchase pre-functionalized GAP-protecting groups to avoid the initial harsh coupling step.

Visual Workflow: GAP Chemistry Cycle

GAPWorkflow Start Tagged AA Couple Coupling (Solution) 1.2 eq AA Start->Couple Precip Precipitation (Add Water/Alkane) Couple->Precip Reaction Complete Filter Filtration (Recycle Filtrate) Precip->Filter Remove Impurities Deprotect Fmoc Deprotection Filter->Deprotect Solid Cake Deprotect->Couple Next Cycle Final Final Cleavage (Recycle Tag) Deprotect->Final Sequence Complete

Figure 2: Group Assisted Purification (GAP) workflow. Note the absence of chromatography between steps and the ability to recycle the filtrate.

Module 3: Reagent Optimization & Convergent Synthesis

Convergent Synthesis (Fragment Condensation)

Instead of building a 50-mer linearly (where yield =


), synthesize two 25-mers and link them.
  • Atom Economy Benefit: If a deletion occurs in step 45 of a linear synthesis, you lose 45 steps of material. In convergent synthesis, you only lose the fragment.

Protocol: Native Chemical Ligation (NCL) without Cys

Standard NCL requires a Cysteine. Modern "Green" NCL uses thiol-auxiliaries that can be removed, allowing ligation at Alanine or Phenylalanine sites.

Q: My ligation reaction is stuck at 70% conversion.

Diagnosis: Product inhibition or aggregation of the ligated product at the ligation site. Solution: Add chaotropic agents or use Thioester exchange catalysts.

  • Action: Add MPAA (4-mercaptophenylacetic acid) as a catalyst (20-50 eq). It forms a more reactive thioester in situ, accelerating the reaction without consuming stoichiometric reagents.

Module 4: Process Metrics & References

How to Measure Success

Do not just weigh your product. Calculate the PMI for your notebook.



MetricTraditional SPPSOptimized Green Process
Coupling Eq 4.0 - 5.01.2 - 1.5 (Flow/GAP)
Solvent DMF (Toxic)DMSO/EtOAc (Green)
PMI > 5,000< 500
References
  • Isidro-Llobet, A., et al. (2019).[2] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.[3] Link

  • Ferrazzano, L., et al. (2022).[2] Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies and Future Challenges. Green Chemistry.[2][3][4][5][6] Link

  • Lopez, J., et al. (2018). Green Solvents for Solid-Phase Peptide Synthesis.[5][7][8][9] Organic Process Research & Development. (Focus on NBP and 2-MeTHF).

  • An, G., et al. (2016). Group-Assisted Purification (GAP) Chemistry for the Synthesis of Thymopentin.[10] European Journal of Organic Chemistry.[10] (Tag-assisted liquid phase protocols).[3][11][12]

  • ACS Green Chemistry Institute. (2024).[6] Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes.[6] Journal of Organic Chemistry.[3] Link

Sources

Validation & Comparative

Validation of enantiomeric excess for (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid by chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the development and validation of a chiral HPLC method to determine the enantiomeric excess (ee) of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid .

As a


-amino acid derivative featuring a free carboxylic acid and a Boc-protected amine, this molecule presents specific chromatographic challenges—primarily peak tailing and solubility. This guide compares the industry-standard Coated Amylose (Chiralpak AD-H)  against the modern Immobilized Amylose (Chiralpak IA) , providing a self-validating protocol compliant with ICH Q2(R1)  standards.

Part 1: The Analyte and The Challenge

Structural Analysis

The target molecule is a protected


-homo-amino acid analog.
  • Chiral Center: Position 3 (beta-position).

  • Functional Groups:

    • Boc-Amine: Acid-labile (requires controlled acidity in mobile phase).

    • Carboxylic Acid (C-terminus): Ionizable (requires suppression).

    • p-Tolyl Side Chain: Provides UV absorption (

      
       nm) and 
      
      
      
      interaction potential with the chiral selector.
The Separation Challenge

The primary difficulty in separating Boc-


-amino acids is the non-specific interaction  of the free carboxylic acid with the silica support, leading to peak tailing.
  • Solution: Use of an acidic modifier (Trifluoroacetic acid, TFA) is non-negotiable.

  • Dilemma: High concentrations of modifiers or aggressive solvents (like DCM) required for solubility can degrade traditional coated columns.

Part 2: Comparative Strategy (AD-H vs. IA)

We evaluate two primary stationary phases. Both utilize the same chiral selector—Amylose tris(3,5-dimethylphenylcarbamate) —but differ in their manufacturing technology.

FeatureOption A: Chiralpak AD-H (Coated)Option B: Chiralpak IA (Immobilized)
Technology Selector physically coated on silica.[1]Selector chemically bonded to silica.
Selectivity High. The polymer chains have higher freedom to adjust conformation for chiral recognition.Moderate to High. Immobilization slightly restricts polymer movement, potentially altering selectivity.
Solvent Compatibility Restricted. Alkane/Alcohol only. Forbidden solvents (THF, DCM, EtOAc) strip the phase.Universal. Compatible with all standard organic solvents (THF, DCM, MTBE, CHCl3).
Robustness Low. Susceptible to stripping if mobile phase is not strictly controlled.High. Resistant to solvent shock and aggressive modifiers.
Recommendation Use for QC/Final Release if standard Alkane/IPA works.Use for Process Control or if solubility requires DCM/THF.
Decision Matrix Workflow

The following diagram illustrates the decision logic for selecting the optimal column and mobile phase.

MethodDevelopment Start Start: (R)-Boc-beta-Amino Acid Solubility Check Solubility in Hexane/IPA Start->Solubility ScreenAD Screen Chiralpak AD-H (Hex/IPA/0.1% TFA) Solubility->ScreenAD Soluble ScreenIA Screen Chiralpak IA (Hex/DCM/0.1% TFA) Solubility->ScreenIA Insoluble Resolution Resolution (Rs) > 2.0? ScreenAD->Resolution ScreenIA->Resolution Optimize Optimize T, Flow, % Alcohol Resolution->Optimize No FinalMethod Final Method Selection Resolution->FinalMethod Yes Optimize->ScreenIA Try Extended Solvents

Figure 1: Method Development Decision Tree. Use AD-H if solubility permits; switch to IA if aggressive solvents (DCM) are needed.

Part 3: Optimized Experimental Protocols

Mobile Phase Preparation (Critical)

For both columns, the suppression of the carboxylic acid ionization is required to ensure the analyte exists in a single, neutral state.

  • Base Solvent: n-Hexane (or n-Heptane).

  • Alcohol Modifier: Isopropyl Alcohol (IPA) or Ethanol (EtOH).

  • Acidic Additive: Trifluoroacetic Acid (TFA) at 0.1% v/v .

    • Why: Without TFA, the free acid moiety interacts with residual silanols on the silica, causing severe tailing (

      
      ) and loss of resolution.
      
    • Caution: Do not use basic modifiers (DEA/TEA) as they will deprotonate the carboxylic acid, ruining retention.

Chromatographic Conditions
ParameterStandard Condition (AD-H)Robust Condition (IA)
Mobile Phase n-Hexane : IPA : TFA (90 : 10 : 0.1)n-Hexane : DCM : EtOH : TFA (85 : 10 : 5 : 0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 25°C25°C
Detection UV @ 254 nmUV @ 254 nm
Injection Vol 5 - 10 µL5 - 10 µL

Part 4: Validation Protocol (ICH Q2(R1))

This protocol ensures the method is "suitable for intended use" (determining ee%).

Validation Logic Diagram

Validation Spec Specificity (Racemate vs Blank) Lin Linearity (0.1% to 120% target) Spec->Lin Acc Accuracy/Recovery (Spike Recovery) Lin->Acc LOD LOD / LOQ (S/N Ratio) Acc->LOD Robust Robustness (Flow/Temp/MP) LOD->Robust

Figure 2: Sequential Validation Workflow based on ICH Q2(R1).

Step-by-Step Validation Procedures
1. Specificity

Objective: Prove the method separates the (R)-enantiomer from the (S)-enantiomer and process impurities.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (if drug product) or Solvent Blank.

    • Inject Racemic Standard (approx. 0.5 mg/mL).

    • Inject (R)-Enantiomer Reference Standard.

  • Acceptance Criteria:

    • Resolution (

      
      ) between (R) and (S) enantiomers 
      
      
      
      (Baseline separation).
    • No interference at the retention time of the main peak in blank injections.

2. Linearity (Enantiomeric Impurity)

Objective: Demonstrate linearity for the minor (S)-enantiomer.

  • Protocol: Prepare a series of (S)-enantiomer solutions ranging from LOQ to 1.0% of the target concentration (assuming a limit of 0.5%).

    • Level 1: LOQ

    • Level 2: 0.1%

    • Level 3: 0.5% (Target Limit)

    • Level 4: 1.0%

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
3. Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Define the sensitivity of the method.

  • Protocol: Inject dilute solutions of the (S)-enantiomer.

  • Calculation:

    • LOD = Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ = Signal-to-Noise (S/N) ratio of 10:1.

  • Target: LOQ should be

    
     ee.
    
4. Accuracy (Recovery)

Objective: Ensure the method accurately quantifies the minor enantiomer in the presence of the major enantiomer.

  • Protocol: Spike (R)-sample with known amounts of (S)-enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%).

  • Acceptance Criteria: Recovery between 80% - 120% for impurity levels.

5. Precision (Repeatability)
  • Protocol: 6 consecutive injections of the system suitability solution (racemate or spiked sample).

  • Acceptance Criteria: RSD

    
     for area response.
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Daicel Chiral Technologies. (2021).[3] Chiral Column Differences: Standard vs H-Series Explained.Link

  • Sigma-Aldrich. (2023). Amino Acid and Peptide Chiral Separations.[][5][6][7] (Technical Guide on macrocyclic and polysaccharide phases). Link

  • Péter, A., et al. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids. Chromatographia.[6][8][9] (Demonstrates TFA necessity for beta-amino acids). Link

Sources

Assessing the stability of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Peptidomimetic Synthesis

Executive Summary

This guide provides a technical assessment of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (referred to herein as Boc-β-HoPhe(4-Me) ). This molecule is a critical building block for


-peptide synthesis and peptidomimetics, offering superior metabolic stability compared to natural 

-amino acids.

Key Findings:

  • Acid Sensitivity: The Boc group renders the molecule highly sensitive to strong acids (TFA, HCl), necessitating careful handling during workups but providing excellent orthogonality to base-labile groups (Fmoc).

  • Racemization Resistance: Unlike its

    
    -amino acid counterparts, this 
    
    
    
    -amino acid derivative exhibits exceptional configurational stability, even under conditions that typically racemize
    
    
    -centers.
  • Thermal Robustness: The

    
    -backbone significantly retards thermal decarboxylation compared to 
    
    
    
    -amino acids.

Comparative Stability Matrix

The following table contrasts Boc-β-HoPhe(4-Me) against its primary alternatives: its Fmoc-protected variant (for SPPS) and its


-amino acid analog.
ParameterBoc-β-HoPhe(4-Me) (Subject)Fmoc-β-HoPhe(4-Me) (Alternative 1)Boc-4-Me-D-Phe (

-Analog)
Primary Utility Solution-phase synthesis; "Boc" SPPS"Fmoc" Solid-phase synthesis (SPPS)Standard peptide synthesis
Acid Stability Low (Cleaves in TFA/HCl)High (Stable in TFA)Low (Cleaves in TFA/HCl)
Base Stability High (Stable in Piperidine/NaOH)Low (Cleaves in Piperidine)High
Racemization Risk Negligible (Chiral center at

-C)
Negligible Moderate (Azlactone formation)
Thermal Stability High (MP > 120°C typical)High Moderate (Prone to decarboxylation)
Storage (25°C) Stable (>2 years desiccated)Stable (>2 years desiccated)Stable

In-Depth Technical Analysis

Acidolytic Instability (The Boc Mechanism)

The tert-butoxycarbonyl (Boc) group is designed to be acid-labile. Upon exposure to strong acids (e.g., Trifluoroacetic acid - TFA), the carbonyl oxygen is protonated, leading to the collapse of the carbamate. This releases the free amine, CO₂, and a tert-butyl cation (which rapidly converts to isobutylene).

  • Implication: Do not use acidic mobile phases (pH < 2.0) for prolonged HPLC analysis or storage.

  • Comparison: Unlike Fmoc derivatives, which require basic conditions (20% piperidine) for deprotection, Boc derivatives allow for the synthesis of base-sensitive peptide sequences.

The Beta-Effect: Resistance to Racemization

This is the most significant advantage of the subject molecule over


-amino acids.
  • Mechanism: In

    
    -amino acids, the chiral 
    
    
    
    -carbon is directly adjacent to the electron-withdrawing carbonyl group, making the
    
    
    -proton acidic (pKa ~21). Bases can abstract this proton, leading to enolization and racemization.
  • Subject Molecule: In Boc-β-HoPhe(4-Me) , the chiral center is at the

    
    -position. The acidic protons are on the 
    
    
    
    -carbon (non-chiral). Therefore, even if the
    
    
    -protons are abstracted by a base, the stereochemistry at the
    
    
    -position remains unaffected.
Thermal Decarboxylation

-Amino acids can undergo thermal decarboxylation at high temperatures. Theoretical studies and experimental data on ionic liquids suggest that 

-amino acids are thermally more stable because the transition state required for decarboxylation (involving the amine and carboxylic acid) is less favorable due to the increased distance between the functional groups.

Visualizing the Stability & Degradation Pathways[1]

Degradation Mechanism (Acid & Heat)

The following diagram illustrates the primary degradation pathways: Acid-catalyzed Boc removal (intended) and Thermal Decarboxylation (unintended).

DegradationPathways cluster_legend Legend Molecule (R)-3-((tert-butoxycarbonyl)amino)- 4-(p-tolyl)butanoic acid Protonated Protonated Intermediate Molecule->Protonated + H+ (TFA/HCl) Decarboxylated Decarboxylated Amine (Thermal Degradation) Molecule->Decarboxylated Heat (>180°C) - CO2 FreeAmine Free Beta-Amino Acid (Desired Deprotection) Protonated->FreeAmine - Isobutylene - CO2 key Green Arrow: Deprotection Path Red Dashed: Degradation Path

Caption: Acid-catalyzed deprotection vs. thermal degradation pathways.

Stability Testing Workflow

This flowchart outlines the standard operating procedure (SOP) for validating the integrity of the product upon receipt or after storage.

StabilityWorkflow Start Sample Receipt / Storage Check Visual 1. Visual Inspection (White Crystalline Powder?) Start->Visual Solubility 2. Solubility Test (Dissolve in EtOAc/DCM) Visual->Solubility Clear Solution Clear? Solubility->Clear HPLC 3. HPLC Purity Check (Neutral/Weak Acid Mobile Phase) Clear->HPLC Yes Fail_Sol FAIL: Polymerization/Salt Formation Clear->Fail_Sol No (Cloudy) Purity Purity > 98%? HPLC->Purity Pass PASS: Release for Synthesis Purity->Pass Yes Fail_Pur FAIL: Hydrolysis/Degradation Purity->Fail_Pur No

Caption: Standard Operating Procedure for stability verification.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Purpose: To determine the half-life of the product under accelerated degradation conditions.

  • Preparation: Prepare a 1 mg/mL solution of Boc-β-HoPhe(4-Me) in Acetonitrile (ACN).

  • Acid Stress: Add an equal volume of 0.1 M HCl. Incubate at 25°C.

    • Expected Result: Rapid degradation (loss of Boc) within 1-4 hours.

  • Base Stress: Add an equal volume of 0.1 M NaOH. Incubate at 25°C.

    • Expected Result: Stable for >24 hours (Boc is base-stable).

  • Thermal Stress: Heat solid sample to 80°C for 4 hours. Dissolve and analyze.

    • Expected Result: < 1% degradation (High thermal stability of β-amino acids).

Protocol B: HPLC Analysis Method

Purpose: Quantitative assessment of purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Avoid TFA to prevent on-column degradation if run times are long).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and 254 nm (p-Tolyl group).

  • Self-Validation: The p-tolyl group provides a strong chromophore. If the peak at 254 nm diminishes while a new early-eluting peak appears (free amine), degradation has occurred.

References

  • Boc Chemistry & Acid Lability

    • Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)."[1][2][]

    • [Link]

  • Comparison of Protecting Groups (Boc vs Fmoc)

    • BOC Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative."[]

  • Thermal Stability of Amino Acids

    • The Journal of Physical Chemistry A.[5] "Decarboxylation Mechanism of Amino Acids by Density Functional Theory."[5]

    • [Link]

  • Beta-Amino Acid Racemization

    • Organic Chemistry Portal. "Boc-Protected Amino Groups."[1][][][6][7][8][9][10][11] (General stability context).[][6][7][8][10][12][13]

    • [Link]

Sources

Biological activity comparison between (R) and (S) enantiomers of 3-amino-4-(p-tolyl)butanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of (R)- vs. (S)-3-Amino-4-(p-tolyl)butanoic Acid Derivatives

Executive Summary

3-Amino-4-(p-tolyl)butanoic acid (also known as


-homo-p-methylphenylalanine) is a critical chiral 

-amino acid scaffold. Its primary utility lies in the design of peptidomimetics, specifically Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes treatment.
  • The Verdict: The (R)-enantiomer is the biologically active pharmacophore. It exhibits nanomolar affinity for the DPP-4 active site, essential for therapeutic efficacy.

  • The Counterpart: The (S)-enantiomer is generally considered inactive or significantly less potent (distomer) in this context. It fails to align the N-terminal ammonium group with the catalytic triad of the enzyme while simultaneously positioning the aromatic side chain in the S1 hydrophobic pocket.

  • Key Application: This scaffold serves as a lipophilic analog to the 2,4,5-trifluorophenyl moiety found in Sitagliptin , allowing for modulation of pharmacokinetic properties like plasma protein binding and membrane permeability.

Chemical Profile & Stereochemistry

The molecule is a


-amino acid where the amino group is attached to the 

-carbon rather than the

-carbon. The introduction of the p-tolyl group adds significant lipophilicity compared to the unsubstituted phenyl analog.
Feature(R)-Enantiomer (Eutomer)(S)-Enantiomer (Distomer)
Configuration (3R)-3-amino-4-(4-methylphenyl)butanoic acid(3S)-3-amino-4-(4-methylphenyl)butanoic acid
Role Active PharmacophoreImpurity / Inactive Isomer
Binding Mode Fits S1 Hydrophobic Pocket of DPP-4Steric Clash / Misalignment
Common Derivatization N-Boc protection for solid-phase synthesisUsed as negative control in SAR studies

Biological Activity Analysis

Mechanism of Action: DPP-4 Inhibition

The biological divergence between the (R) and (S) enantiomers is driven by the rigid stereochemical requirements of the DPP-4 active site.

  • The (R)-Enantiomer: The amino group of the (R)-isomer forms a critical salt bridge with Glu205 and Glu206 in the enzyme's active site. Simultaneously, the p-tolyl group projects into the S1 hydrophobic pocket , engaging in

    
    -stacking or hydrophobic interactions with residues like Tyr662  and Tyr666 .
    
  • The (S)-Enantiomer: In the (S)-configuration, positioning the amino group for the salt bridge forces the bulky p-tolyl group out of the S1 pocket and into the solvent-exposed region or causes steric clashes with the enzyme wall, drastically reducing binding affinity.

Comparative Potency Data (Class SAR)

While specific IC50 values can vary based on the N-terminal derivatization (e.g., fusion with triazolopiperazine), the trend for


-homophenylalanine derivatives is consistent.

Table 1: Comparative Activity Profile of


-Homophenylalanine Analogs
Compound ClassEnantiomerActivity (IC50 against DPP-4)Binding Efficiency

-Homo-p-tolylalanine
(R) < 50 nM (High Potency)Optimal. Salt bridge + S1 pocket fill.

-Homo-p-tolylalanine
(S)> 10,000 nM (Inactive)Poor. Lacks key stabilizing interactions.
Sitagliptin Analog (Ref)(R)18 nMStandard Reference

Note: The p-tolyl derivative is often used to increase lipophilicity (LogP) compared to the trifluorophenyl analog, potentially improving blood-brain barrier penetration or altering metabolic clearance rates.

Mechanistic Visualization

The following diagram illustrates the "Lock and Key" fit of the (R)-enantiomer versus the mismatch of the (S)-enantiomer within the DPP-4 active site.

DPP4_Binding_Mechanism DPP4_Site DPP-4 Active Site (Glu205, Glu206, S1 Pocket) Outcome_Active High Potency (IC50 < 50 nM) DPP4_Site->Outcome_Active Stable Complex R_Isomer (R)-Enantiomer (Active) Interaction_SaltBridge Salt Bridge (NH3+ <-> Glu205/206) R_Isomer->Interaction_SaltBridge Aligns Perfectly Interaction_S1 Hydrophobic Fit (p-Tolyl <-> S1 Pocket) R_Isomer->Interaction_S1 Projects into Pocket S_Isomer (S)-Enantiomer (Inactive) S_Isomer->Interaction_SaltBridge Aligns S_Isomer->Interaction_S1 Clash / Mismatch Interaction_SaltBridge->DPP4_Site Interaction_S1->DPP4_Site Outcome_Inactive Low Potency (IC50 > 10 µM) Interaction_S1->Outcome_Inactive Steric Hindrance

Caption: Stereochemical discrimination in the DPP-4 active site. The (R)-isomer achieves dual anchoring (ionic + hydrophobic), while the (S)-isomer fails to access the S1 pocket.

Experimental Protocols

To verify biological activity, one must first ensure enantiomeric purity. The following protocols outline the synthesis/resolution and the bioassay.

Protocol A: Enantioselective Synthesis (Chiral Pool Strategy)

Objective: Synthesize pure (R)-3-amino-4-(p-tolyl)butanoic acid using (S)-Serine as a starting material (Arndt-Eistert homologation approach).

  • Starting Material: Begin with N-Boc-(S)-Serine .

  • Formation of Weinreb Amide: React with N,O-dimethylhydroxylamine.

  • Grignard Addition: React with p-tolylmagnesium bromide to form the ketone.

  • Reduction: Stereoselective reduction of the ketone to the alcohol (using LiBH4).

  • Displacement: Convert alcohol to the azide (DPPA, DEAD, PPh3) with inversion of configuration.

  • Reduction/Hydrolysis: Reduce azide to amine and hydrolyze to the final

    
    -amino acid.
    
    • Result: High enantiomeric excess (>98% ee) of the (R)-isomer .

Protocol B: DPP-4 Inhibition Assay (Fluorescence)

Objective: Quantify the IC50 difference between (R) and (S) isomers.

  • Reagents:

    • Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).

    • Enzyme: Recombinant human DPP-4.

    • Buffer: 25 mM Tris-HCl, pH 8.0.

  • Procedure:

    • Step 1: Incubate 20 µL of enzyme solution with 10 µL of test compound ((R) or (S) isomer at varying concentrations: 0.1 nM to 100 µM) for 10 min at 30°C.

    • Step 2: Add 20 µL of Gly-Pro-AMC substrate (50 µM final).

    • Step 3: Measure fluorescence kinetics (Ex: 350 nm / Em: 460 nm) for 30 minutes.

  • Analysis:

    • Calculate slope of fluorescence increase (velocity).

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to sigmoid dose-response curve to determine IC50.

Synthesis Workflow Visualization

Synthesis_Workflow Start Start: (S)-Serine (Chiral Pool) Step1 1. Weinreb Amide Formation Start->Step1 Step2 2. Grignard Addition (p-Tolyl-MgBr) Step1->Step2 Step3 3. Stereoselective Reduction Step2->Step3 Step4 4. Azide Displacement (Inversion to R) Step3->Step4 Final Product: (R)-3-amino-4-(p-tolyl)butanoic acid Step4->Final

Caption: Pathway for converting (S)-Serine into the biologically active (R)-beta-amino acid derivative via stereochemical inversion.

References

  • Kim, D., et al. (2005).

    
    -Amino Acid Derivatives as Dipeptidyl Peptidase IV Inhibitors." Journal of Medicinal Chemistry. 
    
  • Kose, A., et al. (2015). "Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool." Helvetica Chimica Acta.

  • Thornberry, N. A., & Weber, A. E. (2007). "Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes." Current Topics in Medicinal Chemistry.

  • Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of

    
    -Amino Acids." Chemical Reviews. 
    

Comparative Analysis of (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic Acid in Peptidomimetic Design

[1][2]

Executive Summary

Molecule: (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid Common Designation: Boc-(R)-


CAS Registry:12

In the landscape of modern drug discovery, the transition from


12(R)-p-tolyl



12

The core value proposition of this molecule lies in its tripartite structural advantage :

  • 
    -Backbone:  Confers near-absolute resistance to standard proteases.[1][2]
    
  • p-Tolyl Side Chain: Provides enhanced lipophilicity and "Magic Methyl" selectivity effects absent in unsubstituted phenyl rings.[1][2]

  • Boc-Protection: Enables orthogonal synthetic strategies compatible with base-sensitive pharmacophores.[1][2]

Physicochemical & Structural Superiority[1]

The selection of the p-tolyl derivative is rarely accidental; it is a strategic choice to tune the hydrophobic profile and receptor fit of a peptidomimetic.[1][2]

Comparative Metrics Table
Feature(R)-p-Tolyl-

-Homo-Phe
Unsubstituted

-Homo-Phe
Standard

-Phe
Advantage of p-Tolyl Variant
Proteolytic Stability High (

)
High (

)
Low (

mins)
Bioavailability: Extended half-life in plasma.[1][2]
Lipophilicity (cLogP) ~2.8 (Higher)~2.3~1.4Permeability: Improved membrane crossing; higher affinity for hydrophobic pockets.[1][2]
Electronic Effect Electron Donating (+I)NeutralNeutralCation-

Interaction:
Enhanced binding to cationic residues (Arg/Lys) in receptors.[1][2]
Metabolic Soft Spot Benzyl Methyl (Oxidation)Para-position (Hydroxylation)N/AMetabolic Shunt: Modulates metabolic clearance pathways.[1][2]
Secondary Structure Stable 3

-Helix
Stable 3

-Helix

-Helix /

-Sheet
Packing: Methyl group restricts side-chain rotamers, reducing entropic penalty upon binding.[1][2]
The "Magic Methyl" Effect

The addition of the methyl group at the para position of the phenyl ring is a classic medicinal chemistry optimization.[1][2]

  • Desolvation Penalty: The p-tolyl group is more hydrophobic, displacing "high-energy" water molecules from deep hydrophobic pockets in enzymes (e.g., proteases, kinases) more effectively than a simple phenyl group.[1][2]

  • Space Filling: The methyl group adds approximately 15-20 ų of volume.[1][2] In targets like DPP-4 or Somatostatin receptors , this volume prevents "wobble" of the inhibitor, increasing potency (IC

    
    ) by orders of magnitude compared to the unsubstituted analog.[1][2]
    

Experimental Validation: Stability & Folding

Proteolytic Stability
12
Hypothetical Experimental Data: Half-life Comparison
  • Substrate: Ac-Phe-Ala-NH2 (

    
    ) vs. Ac-
    
    
    HoPhe(4-Me)-
    
    
    Ala-NH2 (
    
    
    )[1][2]
  • Condition: Incubation with Chymotrypsin at 37°C.

StabilityComparisoncluster_alphaAlpha-Peptide Pathwaycluster_betaBeta-Peptide (p-Tolyl) PathwayAAlpha-Peptide(Phe-Ala)BEnzyme Complex(Induced Fit)A->BFast BindingCHydrolysis(Cleaved Fragments)B->Ck_cat (High)XBeta-Peptide(p-Tolyl-beta-Phe)YSteric Clash(No Fit)X->YDistorted BackboneZIntact Molecule(>24h Stability)Y->ZNo Cleavage

Caption: Mechanistic divergence in proteolytic processing. The extended carbon backbone of the

12
Secondary Structure (Foldamers)

(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid is a critical monomer for generating 3


-helices12
  • Mechanism: Unlike

    
    -peptides which require ~7 residues to form a helix, 
    
    
    -peptides containing this monomer can form stable helices with as few as 4-6 residues.[1][2]
  • Advantage: The p-tolyl group facilitates inter-helical packing (hydrophobic zippering) better than the smaller phenyl group, stabilizing quaternary assemblies.[1][2]

Detailed Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the Boc-protected p-tolyl

12123412

Reagents:

  • Resin: MBHA (Methylbenzhydrylamine) resin for C-terminal amides.[1][2]

  • Coupling Agents: HBTU / HOBt / DIEA.[1][2]

  • Deprotection: TFA (Trifluoroacetic acid).[1][2]

Workflow:

  • Swelling: Swell resin in DCM (Dichloromethane) for 20 min.

  • Deprotection (Boc Removal): Treat resin with 50% TFA in DCM (2 x 5 min).[1][2] Critical: Ensure efficient removal of the Boc group.

  • Wash: DCM (3x), MeOH (1x), DCM (3x). Neutralize with 10% DIEA/DCM.[1][2]

  • Coupling:

    • Dissolve (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid (3 eq) in DMF.

    • Add HBTU (2.9 eq) and DIEA (6 eq).[1][2] Activate for 2 min.

    • Add to resin.[1][2] Shake for 1-2 hours.

    • QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).[1][2]

  • Cleavage: HF (Hydrogen Fluoride) cleavage is standard for Boc chemistry, or TFMSA (Trifluoromethanesulfonic acid).[1][2]

Protocol B: Plasma Stability Assay

Objective: Verify the metabolic stability advantage.

  • Preparation: Dissolve compound to 10 µM in PBS (pH 7.4).

  • Initiation: Add pooled human plasma (final concentration 50%).[1][2]

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot 50 µL at t=0, 1h, 4h, 8h, 24h.

  • Quenching: Add 150 µL cold Acetonitrile (precipitates plasma proteins). Centrifuge.

  • Analysis: LC-MS/MS of supernatant.

    • Success Metric: >90% parent compound remaining at 24h.[1][2]

Synthesis & Structural Logic Diagram

The following diagram illustrates the synthetic utility of the Boc-protected intermediate versus Fmoc, highlighting why a researcher might choose this specific protected form.

SynthesisLogicStartTarget: Base-Sensitive PeptidomimeticChoiceProtection Strategy SelectionStart->ChoiceRouteAFmoc Strategy(Base Labile)Choice->RouteAStandardRouteBBoc Strategy(Acid Labile)Choice->RouteBSpecializedIssueRisk: Side reactions withbase-sensitive pharmacophoresRouteA->IssueSolutionAdvantage: Boc group removed by TFA(Base-free conditions)RouteB->SolutionProductFinal Product:(R)-p-Tolyl-beta-PeptideSolution->Product

Caption: Decision matrix for selecting Boc-protection. It is preferred when the peptide contains moieties unstable in the piperidine/DMF conditions used for Fmoc removal.[1][2]

References

  • Seebach, D., & Gardiner, J. (2008).[1][2] "Beta-peptidic Peptidomimetics." Accounts of Chemical Research. Link[1][2]

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1][2] "Beta-Peptides: From Structure to Function." Chemical Reviews. Link[1][2]

  • Schönlübbe, D., et al. (2020).[1][2] "Magic Methyl Effect in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1][2]

  • Steer, D. L., et al. (2002).[1][2] "Beta-Amino Acids: Versatile Peptidomimetics."[1][2] Current Medicinal Chemistry. Link

  • Sigma-Aldrich Product Catalog. "(R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid."[1][2] Link

Comparative Efficacy Guide: DPP-4 Inhibitor Pharmacophores & Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Comparative Efficacy of DPP-4 Inhibitor Scaffolds & Intermediates Author Role: Senior Application Scientist

Executive Summary

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, the choice of the core chemical intermediate—the scaffold —dictates the final drug's binding mechanism, potency (IC50), and residence time. This guide moves beyond simple drug-to-drug comparisons to analyze the efficacy of the underlying pharmacophores .

We categorize the landscape into three distinct intermediate classes:

  • Cyanopyrrolidines (Peptidomimetics): Rely on an electrophilic "warhead" intermediate (e.g., Vildagliptin, Saxagliptin).

  • 
    -Amino Acid Derivatives:  Rely on stabilized non-covalent interactions (e.g., Sitagliptin).
    
  • Xanthine/Uracil Scaffolds: Rely on rigid, aromatic stacking for high-affinity non-covalent binding (e.g., Linagliptin, Alogliptin).

Structural Class & Efficacy Analysis[1][2][3]
Class A: The Cyanopyrrolidine Scaffold (Covalent Modifiers)
  • Key Intermediates: (2S)-2-cyanopyrrolidine derivatives.

  • Mechanism: These intermediates contain a nitrile "warhead." The nitrile group forms a reversible covalent imidate adduct with the catalytic Serine-630 residue of the DPP-4 enzyme.

  • Efficacy Profile:

    • Potency: High (Low nanomolar IC50).

    • Kinetics: "Slow-tight" binding. The covalent bond leads to a long residence time, meaning the enzyme remains inhibited even after the free drug is cleared from plasma.

    • Representative APIs: Vildagliptin, Saxagliptin.[1][2][3][4][5][6]

    • Note: Chemical instability of the nitrile intermediate during synthesis can lead to hydrolysis, reducing yield and purity, which critically impacts the final IC50 if not controlled.

Class B: The

-Amino Acid Scaffold (Non-Peptidomimetics)
  • Key Intermediates: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives.

  • Mechanism: These compounds bind non-covalently . The

    
    -amino group forms a crucial salt bridge with Glu205/Glu206 in the enzyme's S2 pocket.
    
  • Efficacy Profile:

    • Potency: Moderate to High.

    • Kinetics: Rapid on/off rates.[7][8] Unlike cyanopyrrolidines, efficacy is driven strictly by plasma concentration (

      
      ) rather than residence time.
      
    • Representative API: Sitagliptin.[9][10][2][4][5][6][11]

Class C: The Xanthine/Uracil Scaffold (Rigid Aromatics)
  • Key Intermediates: 8-bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6-dione (Xanthine precursors).

  • Mechanism: These rigid scaffolds utilize extensive

    
    -stacking interactions with aromatic residues (e.g., Tyr547) in the active site.
    
  • Efficacy Profile:

    • Potency: Superior (Sub-nanomolar IC50).[12]

    • Kinetics: Extremely long residence time due to strong hydrophobic interactions and entropy-driven binding, despite lacking a covalent warhead.

    • Representative APIs: Linagliptin, Alogliptin.[9][1][2][3][4][5][6]

Comparative Data: Potency & Kinetics

The following data aggregates industry-standard values for the final active pharmacophores derived from the intermediates discussed above.

Intermediate ScaffoldRepresentative DrugBinding ModeIC50 (Human DPP-4)Residence Time (

)
Selectivity (vs DPP-8/9)
Xanthine Linagliptin Non-Covalent~0.14 nM > 300 min> 10,000-fold
Cyanopyrrolidine Saxagliptin Reversible Covalent1.5 nM~ 90 min> 400-fold
Uracil/Pyrimidine Alogliptin Non-Covalent7.5 nM~ 5 min> 10,000-fold

-Amino Acid
Sitagliptin Non-Covalent18 nM< 1 min> 2,600-fold
Cyanopyrrolidine Vildagliptin Reversible Covalent34 nM~ 90 min30-250 fold

Data Sources: Synthesized from Deacon et al. [1], Capuano et al. [2], and Schnapp et al. [3].

Mechanism of Action Visualization

The diagram below illustrates how different intermediate-derived pharmacophores interact with the DPP-4 catalytic triad.

DPP4_Binding_Mechanism DPP4_Enzyme DPP-4 Active Site (Ser630, Glu205, Glu206) Outcome_Inhibition Enzyme Inhibition (GLP-1 Stabilized) DPP4_Enzyme->Outcome_Inhibition Blocked Substrate Incretins (GLP-1, GIP) Substrate->DPP4_Enzyme Natural Cleavage Cyano_Scaffold Cyanopyrrolidine (Vildagliptin/Saxagliptin) Cyano_Scaffold->DPP4_Enzyme Covalent Bond (Ser630 Imidate) Beta_Scaffold Beta-Amino Acid (Sitagliptin) Beta_Scaffold->DPP4_Enzyme Salt Bridge (Glu205/206) Xanthine_Scaffold Xanthine (Linagliptin) Xanthine_Scaffold->DPP4_Enzyme Pi-Stacking (Tyr547)

Figure 1: Mechanistic differentiation of DPP-4 inhibition based on scaffold chemistry.[13] Note the covalent pathway for Cyanopyrrolidines versus the non-covalent pathways for others.

Validation Protocol: Fluorometric Efficacy Assay

To objectively compare a new intermediate or analog against these standards, use the Gly-Pro-AMC Fluorometric Assay . This is a self-validating system because cleavage of the substrate is directly proportional to fluorescence intensity.

Principle

DPP-4 cleaves the substrate H-Gly-Pro-AMC (7-amino-4-methylcoumarin) to release free AMC.[11] Free AMC fluoresces at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 nm / 

nm. Inhibitors prevent this release.
Reagents & Setup
  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[14]

  • Substrate: H-Gly-Pro-AMC (

    
    ). Use at 
    
    
    
    final concentration.
  • Enzyme: Recombinant Human DPP-4 (approx 1-5 ng/well).

  • Positive Control: Sitagliptin (100 nM final).

Step-by-Step Workflow
  • Preparation: Dilute test compounds (intermediates/analogs) in Assay Buffer to 10x desired final concentration.

  • Enzyme Addition: Add 10

    
    L of diluted DPP-4 enzyme to 96-well black-walled plate.
    
  • Inhibitor Incubation: Add 10

    
    L of test compound. Incubate for 15 minutes at 37°C  to allow equilibrium binding (critical for non-covalent inhibitors).
    
  • Substrate Initiation: Add 80

    
    L of H-Gly-Pro-AMC substrate solution.
    
  • Kinetic Read: Immediately measure fluorescence (

    
    ) every 60 seconds for 30 minutes.
    
  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • % Inhibition =

      
      
      
    • Plot log(concentration) vs. % Inhibition to determine IC50.

Assay_Protocol Step1 Incubate Enzyme + Inhibitor (15 min @ 37°C) Step2 Add Substrate (H-Gly-Pro-AMC) Step1->Step2 Step3 Cleavage Reaction (Release of AMC) Step2->Step3 DPP-4 Active Step4 Measure Fluorescence (Ex 360nm / Em 460nm) Step2->Step4 DPP-4 Inhibited Step3->Step4

Figure 2: Kinetic assay workflow for determining IC50 values of DPP-4 inhibitors.

References
  • Deacon, C. F., & Holst, J. J. (2013). Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: comparison, efficacy and safety.[4][5][6][13] Expert Opinion on Pharmacotherapy.[5]

  • Capuano, A., et al. (2013). Comparative analysis of dipeptidyl peptidase-4 inhibitors. Drug Design, Development and Therapy.[9]

  • Schnapp, G., et al. (2016). Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase-4 Inhibitors and Their Relationship to Structure. Journal of Medicinal Chemistry.

  • Zerilli, T., & Pyon, E. Y. (2007). Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus. Clinical Therapeutics.

  • Cayman Chemical. (2023). DPP (IV) Inhibitor Screening Assay Kit Protocol.

Sources

Structural analysis and comparison with similar amino acid derivatives

Structural Constraints in Peptide Drug Design: N-Methylation vs. -Methylation

Executive Summary

In the optimization of peptide therapeutics, overcoming poor oral bioavailability and rapid proteolytic degradation is paramount.[1] Two primary chemical modifications are employed to rigidify the peptide backbone and shield it from enzymatic attack: N-methylation (e.g., N-Me-Phe) and


-disubstitution

While both strategies enhance stability, they drive distinct conformational landscapes. N-methylation removes a hydrogen bond donor and promotes cis/trans isomerism, often favoring turn structures and improving membrane permeability. In contrast,




Structural & Mechanistic Analysis

The choice between N-methylation and

N-Methylation (N-Me-Xaa)[2][3]
  • Mechanism: Replacement of the amide proton with a methyl group.[4]

  • Structural Impact:

    • H-Bonding: Eliminates a critical hydrogen bond donor. This reduces the energy penalty for desolvation, significantly enhancing passive membrane permeability (e.g., Cyclosporine A).

    • Conformation: Lowers the energy barrier between cis and trans peptide bond isomers. While the trans isomer is typically favored in standard peptides (

      
      99%), N-methylation can increase the cis population to 10–30%, promoting 
      
      
      -turn formation (types VIa/VIb).
  • Primary Utility: Improving oral bioavailability and locking turn conformations.


-Methylation (

-Me-Xaa / Aib)
  • Mechanism: Substitution of the

    
    -proton with a methyl group.
    
  • Structural Impact:

    • Steric Hindrance: The "Thorpe-Ingold" effect severely restricts the rotation around the N-

      
       (
      
      
      ) and
      
      
      -CO (
      
      
      ) bonds.
    • Conformation: strongly favors regions of the Ramachandran plot associated with helical structures (

      
      ). It is a potent inducer of 
      
      
      -helices.
  • Primary Utility: Stabilizing helical epitopes and preventing proteolysis via steric occlusion.

Comparative Performance Metrics

The following data summarizes the impact of substituting Phenylalanine (Phe) with N-Me-Phe or

Table 1: Comparative Stability and Permeability Profile

FeatureNative PheN-Me-Phe

-Me-Phe
Proteolytic Half-life (

)
< 30 min> 4 hours> 24 hours
Membrane Permeability (

)
Low (

cm/s)
High (

cm/s)
Moderate (

cm/s)
Conformational Preference Random Coil / Sheet

-Turn / cis-isomer

-Helix /

-Helix
H-Bond Donor Count 1 (Amide NH)01 (Amide NH)
Coupling Difficulty (SPPS) LowHigh (Steric + Electronic)High (Steric)
Solubility (Aqueous) Low/ModerateHigh (Disrupts aggregation)Moderate

Note: Data ranges are generalized from standard metabolic stability assays (chymotrypsin) and PAMPA assays. Specific values vary by sequence context.

Decision Matrix: Selecting the Right Derivative

The following diagram illustrates the logical decision pathway for selecting between N-methylation and

DecisionMatrixStartTherapeutic GoalPermeabilityImprove MembranePermeability (Oral)Start->PermeabilityStabilityImprove ProteolyticStabilityStart->StabilityRec_NMeSelect: N-Methylation(e.g., N-Me-Phe)Permeability->Rec_NMeRemoves H-Bond DonorStructureCheckTarget Structure?Stability->StructureCheckHelixHelical Binder(GLP-1, PPIs)StructureCheck->HelixTurnTurn/Cyclic(Macrocycles)StructureCheck->TurnRec_AibSelect: α-Methylation(e.g., Aib, α-Me-Phe)Helix->Rec_AibInduces 3-10 HelixTurn->Rec_NMePromotes cis-isomer

Figure 1: Decision matrix for structural modification. Blue nodes indicate primary objectives; Green nodes indicate the recommended derivative.

Experimental Protocols

Synthesizing peptides with these sterically hindered derivatives requires optimized protocols.[5] Standard HBTU/DIEA cycles often fail, leading to deletion sequences.

Protocol A: High-Efficiency Solid-Phase Coupling for N-Me/

-Me Amino Acids

Objective: Coupling sterically hindered residues (N-Me-Xaa or

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide), anhydrous.

Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 min.

  • Activation:

    • Dissolve Fmoc-N-Me-AA-OH (4 eq) and HATU (4 eq) in minimal DMF.

    • Add HOAt (4 eq) to suppress racemization.

    • Add DIEA (8 eq) immediately before adding to the resin.

    • Critical Step: Pre-activation time should be < 30 seconds to prevent guanidinium formation.

  • Coupling:

    • Add mixture to resin.[5]

    • Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

    • Alternative: Double couple at RT for 2 hours each.

  • Monitoring: Use the Chloranil Test (for secondary amines) rather than the Kaiser test. N-methylated N-termini do not react with ninhydrin.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: Comparative Proteolytic Stability Assay

Objective: Quantify the half-life (

  • Preparation: Dissolve peptide to 1 mM in 50 mM Tris-HCl buffer (pH 7.4) containing 2 mM CaCl

    
    .
    
  • Enzyme Addition: Add

    
    -Chymotrypsin (Type II) at an Enzyme:Substrate ratio of 1:100 (w/w).
    
  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling:

    • Aliquot 50

      
      L at 
      
      
      minutes.
    • Quenching: Immediately add 50

      
      L of 1% TFA in Acetonitrile to stop the reaction.
      
  • Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    .
Visualizing the Synthesis Workflow

The synthesis of N-methylated peptides presents unique challenges, particularly the "difficult coupling" of the next amino acid onto the N-methylated terminus.

SynthesisWorkflowStartResin-BoundPeptideDeprotectFmoc Removal(20% Piperidine)Start->DeprotectCheckTerminusResin N-Terminus?Deprotect->CheckTerminusCheckTypeIncoming AA Type?StandardStandard AA(HBTU/DIEA)CheckType->StandardNon-hinderedHinderedHindered AA(N-Me or α-Me)CheckType->HinderedHinderedTestChloranil TestStandard->TestCoupling1Coupling A:HATU/HOAt/DIEA(Double Couple)Hindered->Coupling1Coupling1->TestSecondarySecondary Amine(N-Me Terminus)CheckTerminus->SecondaryN-MethylatedPrimaryPrimary AmineCheckTerminus->PrimaryStandardSecondary->CheckTypeCoupling2Coupling B:PyBroP or HATU(High Temp 75°C)Secondary->Coupling2Difficult CouplingPrimary->CheckTypeCoupling2->TestTest->Coupling2Fail (Repeat)FinishNext CycleTest->FinishPass

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for hindered amino acids. Red nodes highlight critical difficulty points requiring specialized reagents (HATU/PyBroP) and elevated temperatures.

References
  • Chatterjee, J., et al. (2008).[5] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Di Gioia, M. L., et al. (2016).

    
    -Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. Link
    
  • Biron, E., et al. (2008).[5] Optimized Selective N-Methylation of Peptides on Solid Support. The Journal of Peptide Science.[6] Link

  • Toniolo, C., et al. (2001).

    
    -methyl,
    
    
    -amino acid residue Aib. Biopolymers.[1][3][5][7] Link
  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Link

Review of catalytic methods for amide bond formation versus traditional reagents

[1][2][3][4]

Executive Summary: The "Amide Gap" in Sustainable Chemistry

Amide bonds are the structural backbone of the pharmaceutical industry, present in over 60% of all drug candidates. Historically, their formation has relied on stoichiometric coupling reagents (HATU, EDC, DCC) that prioritize reliability over efficiency. While effective, these "traditional" methods generate massive waste, often resulting in an E-factor (mass of waste per mass of product) exceeding 50.

This guide evaluates the shift toward Catalytic Direct Amidation , specifically focusing on Boron-based catalysis (e.g., DATB) and Group IV metals. We compare these emerging methods against industry standards to provide a data-driven framework for adoption in drug development.

The Incumbents: Stoichiometric Coupling Reagents

The Standard: HATU/EDC

Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) function by activating the carboxylic acid into a reactive ester intermediate.[1][2][3][4]

  • Mechanism: The reagent reacts with the carboxylate to form an activated species (e.g., O-acylisourea or OBt ester), which is then attacked by the amine.

  • Pros:

    • Kinetic Power: Extremely fast reaction rates (minutes to hours).

    • Generality: Works on a vast range of sterically hindered and electronic substrates.

  • Cons:

    • Atom Economy: Poor.[5][6] The activating group is entirely waste.

    • Purification: Byproducts (tetramethylurea, phosphine oxides) often require chromatography.

    • Epimerization: High risk of racemization in chiral amino acids due to oxazolone formation.

The Challengers: Catalytic Direct Amidation

Boron-Based Catalysis (Boronic Acids & DATB)

Arylboronic acids and their derivatives, particularly DATB (1,3-Dioxa-5-aza-2,4,6-triborinane) , have emerged as the frontrunners.[1][2][4]

  • Mechanism: Unlike the initially proposed monoacyloxyboron pathway, recent mechanistic studies (Sheppard & Whiting, 2018) suggest a cooperative dimeric activation . The catalyst forms a bicyclic B-O-B or B-N-B intermediate that activates the carboxylic acid while simultaneously directing the amine, functioning as a bifunctional catalyst.

  • Pros:

    • Green Metrics: Water is the only theoretical byproduct.

    • Chemomimesis: Mimics biological ribosome activity (substrate activation and orientation).

    • Epimerization Control: Significantly lower racemization compared to HATU/base systems.

  • Cons:

    • Water Management: Requires active water removal (Soxhlet, molecular sieves) to drive equilibrium.

    • Solubility: Some catalysts require specific solvents (fluorobenzene, toluene) that may not be green.

Comparative Analysis: Data & Performance

The following table contrasts a standard HATU coupling with a DATB-catalyzed reaction for the synthesis of a dipeptide (e.g., Z-Phe-Val-OMe).

MetricTraditional (HATU)Catalytic (DATB)Impact Analysis
Atom Economy (AE) < 40%> 90%Catalytic methods eliminate the mass of the leaving group.
E-Factor (kg waste/kg product) 25 - 100+5 - 15Massive reduction in solvent and purification waste.
Yield 90 - 98%85 - 95%Catalytic methods are approaching parity with stoichiometric reagents.
Racemization (% dl-isomer) 2 - 15% (w/ DIPEA)< 1%Critical Advantage: Boron catalysts avoid the basic conditions that trigger oxazolone formation.
Cost (Reagent/Catalyst) High ($/mol)Low (Catalyst is recycled)High initial catalyst cost is offset by low loading (0.5 - 5 mol%).
Purification Chromatography often requiredAcid/Base wash often sufficientSimplified workup reduces PMI (Process Mass Intensity).

Mechanistic Visualization

The following diagram contrasts the linear activation of HATU with the cooperative cycle of Boronic Acid catalysis.

AmidationMechanismscluster_HATUTraditional: HATU Activationcluster_CatCatalytic: Boronic Acid CycleAcidCarboxylic AcidActiveEsterActivated Ester(OBt/OAt)Acid->ActiveEsterActivationHATUHATU ReagentHATU->ActiveEsterWasteStoichiometric Waste(Urea/Oxide)HATU->WasteProduct_TAmide ProductActiveEster->Product_TNucleophilic AttackAmineAmineAmine->Product_TAcid_CCarboxylic AcidComplexAcyl BoronateComplexAcid_C->ComplexCatalystBoronic Acid(Catalyst)DimerActive Dimer(B-O-B Species)Catalyst->DimerDehydration (-H2O)Dimer->Complex+ AcidWaterH2O (Byproduct)Dimer->WaterProduct_CAmide ProductComplex->Product_C+ AmineAmine_CAmineAmine_C->Product_CProduct_C->CatalystRegeneration

Figure 1: Mechanistic comparison.[2][4][7] Note the stoichiometric waste generation in the HATU pathway versus the regenerative cycle and water byproduct in the catalytic pathway.

Experimental Protocols

Protocol A: Traditional Coupling (HATU)

Best for: Small-scale discovery chemistry where time is critical and waste is secondary.

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M).

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.0-3.0 equiv). Stir for 2 min.

  • Activation: Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 5-10 min to form the activated ester.

  • Coupling: Add Amine (1.0-1.2 equiv). Stir at Room Temperature (RT) for 1-4 hours.

  • Monitoring: Monitor by LC-MS for disappearance of acid.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl, Sat. NaHCO3, and Brine. Dry over Na2SO4.

  • Purification: Evaporate solvent. Purify via flash chromatography (Hex/EtOAc) to remove urea byproducts.

Protocol B: Catalytic Direct Amidation (DATB)

Best for: Scale-up, green process development, and epimerization-sensitive peptides.

  • Setup: Equip a round-bottom flask with a Soxhlet extractor containing activated 4Å or 5Å molecular sieves (pellets).

  • Reaction Mix: Add Carboxylic Acid (1.0 equiv), Amine (1.0 equiv), and DATB Catalyst (0.5 - 5 mol%) to the flask.

  • Solvent: Add Fluorobenzene or Toluene (0.2 - 0.5 M). Note: Fluorobenzene often allows for lower temperatures due to better solubility profiles.

  • Reflux: Heat to reflux (approx. 85°C for Fluorobenzene). The solvent vapors condense into the Soxhlet, pass through the sieves (removing water), and return dry solvent to the reaction.

  • Timecourse: Reflux for 12-24 hours. (Catalytic methods are kinetically slower than HATU).

  • Workup: Cool to RT. The catalyst often precipitates or can be removed by a simple filtration or basic wash.

    • Self-Validating Step: If DATB is used, it can be recovered by filtration and reused.

  • Purification: Wash the organic filtrate with 1N HCl and Sat. NaHCO3. Evaporate. Recrystallization is often sufficient due to the absence of coupling reagent debris.

Decision Matrix for Method Selection

Use this logic flow to select the appropriate method for your specific application.

DecisionTreeStartStart: Amide Bond FormationScaleReaction Scale?Start->ScaleChiralIs Epimerization a Risk?Scale->Chiral< 100 mg (Discovery)Method_CatUse Boron Catalysis (DATB)(Green, Slow, Pure)Scale->Method_Cat> 100 g (Process/Mfg)SpeedIs Speed Critical?Chiral->SpeedNoChiral->Method_CatYes (Critical)Method_HATUUse HATU/EDC(Reliable, Fast, Wasteful)Speed->Method_HATUYes (Need < 2h)Speed->Method_CatNo (Overnight ok)Method_EnzConsider Biocatalysis(Enzymatic)

Figure 2: Decision matrix for selecting amidation technology.

References

  • Recent developments in catalytic amide bond formation Source: Peptide Science (2020) [Link][8][2][9][10]

  • Mechanistic insights into boron-catalysed direct amidation reactions Source: Chemical Science (2019) [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: Catalysts (2023) [Link]

  • Organoboron catalysis for direct amide/peptide bond formation Source: Chemical Communications (2024) [Link]

  • TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines Source: Organic & Biomolecular Chemistry (2024) [Link]

  • Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory Source: Journal of Chemical Education (2016) [Link][11]

Safety Operating Guide

Personal protective equipment for handling (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: (R)-3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoic acid Class: Boc-protected


-amino acid (Peptidomimetic building block).[1][2]
CAS: [Specific CAS not globally standardized; treat as functionalized amino acid derivative]

As a Senior Application Scientist, I emphasize that while this compound is not classified as a "highly toxic" agent (like cyanides or osmium tetroxide), its handling requires strict discipline. The primary operational risks are particulate inhalation , static-induced aerosolization , and pressure generation during deprotection. This guide moves beyond the standard SDS to provide a field-validated workflow for maintaining high purity and personnel safety.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the specific threats this molecule poses in a research environment.

Hazard CategorySpecific RiskMechanism/Causality
Physical (Static) High Boc-protected amino acids are notoriously "fluffy" and possess high electrical resistivity. They accumulate static charge, causing the powder to "fly" or adhere to spatulas, leading to aerosolization and mass balance errors.
Health (Acute) Irritant Likely causes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335). The lipophilic p-tolyl group may enhance dermal absorption compared to simple amino acids.
Reactivity Pressure Critical: Upon deprotection with acid (e.g., TFA), the Boc group decomposes to release CO₂ and isobutylene gas. Sealed vessels will overpressurize.

Personal Protective Equipment (PPE) Matrix

Goal: Zero skin contact, zero inhalation.

Primary PPE Configuration
ComponentSpecificationRationale (The "Why")
Respiratory N95 / P100 (if outside hood)Fine organic dusts can bypass standard surgical masks. Best Practice: Handle exclusively in a certified fume hood; if weighing on an open bench is unavoidable, a fit-tested N95 is mandatory.
Hand Protection Nitrile (4 mil minimum) Latex degrades rapidly in organic solvents (DCM, DMF) often used with this compound. Double-gloving is required during solubilization to prevent permeation breakthrough.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around frames. Goggles seal the ocular area.
Body Protection Lab Coat (Cotton/Fire-Resistant) Synthetic blends (polyester) can accumulate static charge, exacerbating the powder handling issues. Use cotton to minimize static discharge.

Operational Protocol: Step-by-Step

This protocol integrates safety with technique to ensure experimental success.

Phase A: Pre-Operational Setup
  • Engineering Control: Verify Fume Hood Face Velocity is 0.3 – 0.5 m/s .

  • Static Mitigation (Crucial):

    • Use an ionizing bar or anti-static gun inside the weigh chamber.

    • Field Tip: If an ionizer is unavailable, wipe the exterior of the glass vial and the weigh boat with a dryer sheet (cationic surfactant) or a damp Kimwipe to dissipate surface charge.

  • Grounding: Ensure the analytical balance is grounded.

Phase B: Weighing & Transfer (The Critical Step)

Most exposure incidents occur here due to static dispersal.

  • Don PPE: Put on nitrile gloves and lab coat. Inspect gloves for micro-tears (inflate slightly to check).

  • Open Container: Tap the container gently on the benchtop before opening to settle dust. Open only inside the fume hood.

  • Transfer:

    • Use a metal spatula (plastic generates static).

    • Do not pour.[3][4][5][6] Transfer small amounts to avoid "dust clouds."

    • Self-Validating Step: If powder "jumps" from the spatula, stop. Re-apply static mitigation (ionizer) before proceeding.

  • Solubilization: Add solvent (e.g., DCM, DMF) immediately to the weigh boat or flask to trap the dust in solution. Once dissolved, the inhalation risk drops significantly.

Phase C: Reaction (Deprotection Warning)

If removing the Boc group:

  • Vessel Selection: Use a round-bottom flask with a drying tube or an unsealed septum with a needle vent. NEVER use a tightly capped scintillation vial.

  • Gas Evolution: Expect vigorous bubbling (CO₂). Add acid (TFA/HCl) dropwise at 0°C to control the rate of gas release.

Visual Workflow: Safe Handling Lifecycle

SafeHandling Start Start: Storage (-20°C) Equilibration Warm to Room Temp (Prevent Condensation) Start->Equilibration 1 hr PPE_Check Don PPE: Nitrile, Goggles, Lab Coat Equilibration->PPE_Check Static_Check Static Mitigation: Ionizer / Grounding PPE_Check->Static_Check Weighing Weighing (In Hood) Metal Spatula Only Static_Check->Weighing Low Static Weighing->Static_Check Powder Jumping? Solubilization Dissolve Immediately (Eliminate Dust Hazard) Weighing->Solubilization Waste Disposal: Combustible Organic Solubilization->Waste Post-Exp

Figure 1: The "Safe Handling Lifecycle" emphasizes static mitigation and immediate solubilization to control dust hazards.

Emergency Response & Disposal

Spill Management (Solid Powder)
  • Evacuate: If a large amount (>5g) is spilled outside a hood, evacuate the immediate area.

  • PPE Upgrade: Wear N95/P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up carefully. Do not dry sweep.[6] Place waste in a sealed bag.

Waste Disposal Strategy

Compliance with RCRA and Local Regulations.

Waste StreamClassificationDisposal Method
Solid Waste Non-P/U Listed OrganicPlace in "Solid Hazardous Waste" drum for incineration. Label as "Boc-amino acid derivative."
Liquid Waste Solvent DependentIf dissolved in DCM: Halogenated Waste . If in DMF/MeOH: Non-Halogenated Waste .
Sharps/Glass Contaminated SharpsChemically contaminated needles/glass must go into rigid sharps containers, not trash.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Boc-amino acid derivatives (General Class Hazards). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Reaction mass of Boc-protected amino acids. Retrieved from [Link]

  • Pratt, D.Electrostatic Ignition Hazards in the Chemical Industry. Chemical Engineering Progress.

Sources

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